(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride
Description
Properties
IUPAC Name |
benzyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-10-12(15)13(16)17-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYYQVAARUYRFU-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride is a crucial chiral building block in modern medicinal chemistry and peptide synthesis. Its unique trifunctional nature, featuring orthogonally protected hydroxyl, carboxylic acid, and amino groups, makes it an invaluable derivative of D-serine for constructing complex peptides and pharmacologically active molecules. This guide provides an in-depth examination of a robust and logical synthetic pathway for this compound, starting from commercially available N-α-Boc-D-serine. We will dissect the strategic rationale behind each step, from the protection of the side-chain hydroxyl group as a tert-butyl ether to the benzylation of the carboxylic acid and the final, selective deprotection of the α-amino group. The methodologies presented are grounded in established chemical principles, offering field-proven insights into reaction mechanisms, experimental choices, and process control to ensure high yield and purity.
Introduction: A Strategically Protected Amino Acid
Chemical Identity and Properties
This compound, also known as H-D-Ser(tBu)-OBzl·HCl, is the hydrochloride salt of the benzyl ester of O-tert-butyl-D-serine. The strategic placement of the acid-labile tert-butyl (tBu) ether on the side chain and the hydrogenolysis-labile benzyl (Bzl) ester at the C-terminus provides orthogonal protection, allowing for selective deprotection at different stages of a larger synthetic campaign.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂ClNO₃ | [1][2] |
| Molecular Weight | 287.78 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Chirality | (R)-enantiomer | Specified |
| Common Synonyms | H-D-Ser(tBu)-OBzl·HCl, O-(tert-Butyl)-D-serine Benzyl Ester Hydrochloride | [2] |
Significance in Drug Development and Peptide Synthesis
The precise architecture of this molecule is designed for utility. In peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the serine hydroxyl group is often a site of unwanted side reactions, such as acylation or dehydration. The tert-butyl ether provides robust protection against a wide range of reagents used in peptide coupling and N-α-amino group deprotection cycles.[3]
-
Acid-Labile Side-Chain Protection: The tert-butyl group is stable under the basic and nucleophilic conditions common in peptide synthesis but can be cleanly removed with strong acids (e.g., trifluoroacetic acid, TFA) during the final cleavage of the peptide from its solid support.
-
Orthogonal Carboxyl Protection: The benzyl ester protects the C-terminus while the peptide chain is elongated. It is stable to the mildly acidic conditions used for Boc-group removal but can be selectively cleaved by catalytic hydrogenolysis, leaving other protecting groups like the tert-butyl ether intact.[4]
-
Free Amino Group for Coupling: The final hydrochloride salt form provides a stable, crystalline solid with a free primary amine that is ready for subsequent amide bond formation after neutralization.
This strategic combination of protecting groups makes H-D-Ser(tBu)-OBzl·HCl a valuable building block for synthesizing peptides containing D-serine, which are often explored for their increased enzymatic stability and unique pharmacological properties compared to their L-counterparts.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of the target molecule hinges on a logical sequence of protection and deprotection steps. The primary challenge lies in the selective modification of three distinct functional groups. A common and effective strategy begins with a precursor where the most reactive groups—the amine and carboxylic acid—are already protected, allowing for the modification of the less reactive hydroxyl group.
Our chosen strategy begins with N-α-(tert-butoxycarbonyl)-D-serine (Boc-D-Ser-OH), a readily available starting material. The retrosynthetic logic is as follows:
-
The final hydrochloride salt is formed from the free amine, which is revealed by the selective deprotection of an N-Boc group.
-
The fully protected intermediate, Boc-D-Ser(tBu)-OBzl, is the central precursor.
-
This precursor can be disconnected at the benzyl ester, formed from Boc-D-Ser(tBu)-OH.
-
Finally, Boc-D-Ser(tBu)-OH is derived from the starting material, Boc-D-Ser-OH, through the key O-tert-butylation step.
This pathway is advantageous because it systematically addresses each functional group with high-yielding and well-documented reactions.
Caption: Retrosynthetic analysis of the target compound.
Detailed Synthetic Pathway and Mechanistic Insights
The forward synthesis follows the logic established in the retrosynthetic analysis. The key is to manage the protecting groups to ensure selectivity and high conversion at each stage.
Step 1: O-tert-Butylation of N-Boc-D-Serine
The first critical transformation is the protection of the side-chain hydroxyl group. This is achieved via an acid-catalyzed reaction with isobutylene, which acts as the source of the tert-butyl carbocation.
-
Reaction: Boc-D-Ser-OH → Boc-D-Ser(tBu)-OH
-
Reagents: Isobutylene, catalytic acid (e.g., sulfuric acid or p-toluenesulfonic acid), dichloromethane (DCM) or dioxane as solvent.
-
Causality: The reaction proceeds through the formation of a tert-butyl carbocation from isobutylene under acidic conditions. This highly stable tertiary carbocation is then attacked by the nucleophilic hydroxyl group of the serine side chain to form the tert-butyl ether. The N-Boc and carboxylic acid groups are stable under these anhydrous acidic conditions. Using a sealed pressure vessel is essential due to the gaseous nature of isobutylene. An alternative, safer method involves using tert-butyl acetate with a strong acid catalyst, which generates the necessary carbocation in situ without handling gaseous reagents.[5]
Step 2: Benzylation of the Carboxylic Acid
With the side chain protected, the next step is the esterification of the C-terminus. Benzylation is a common choice for carboxyl protection in peptide chemistry.
-
Reaction: Boc-D-Ser(tBu)-OH → Boc-D-Ser(tBu)-OBzl
-
Reagents: Benzyl bromide (BnBr) or benzyl chloride (BnCl), and a mild base (e.g., cesium carbonate, potassium bicarbonate, or triethylamine) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Causality: This is a standard SN2 reaction. The base deprotonates the carboxylic acid to form a carboxylate anion, which is a potent nucleophile. This carboxylate then displaces the bromide from benzyl bromide to form the benzyl ester. Cesium carbonate is particularly effective as it promotes the formation of a "naked" and highly reactive carboxylate anion in DMF, leading to efficient benzylation at or slightly above room temperature.[6]
Step 3: Selective N-Boc Deprotection and Salt Formation
The final step is the most delicate: the removal of the N-Boc group without cleaving the acid-labile O-tert-butyl ether or the benzyl ester. While both the Boc and tBu groups are acid-labile, the N-Boc group is significantly more sensitive to acidolysis.
-
Reaction: Boc-D-Ser(tBu)-OBzl → H-D-Ser(tBu)-OBzl·HCl
-
Reagents: Anhydrous hydrochloric acid (HCl) in a non-nucleophilic organic solvent, such as 1,4-dioxane, diethyl ether, or ethyl acetate.
-
Causality: The mechanism involves the protonation of one of the carbonyl oxygens of the Boc group, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and a tert-butyl carbocation.[7] By using a carefully controlled amount of anhydrous HCl in a non-aqueous solvent at low temperatures (e.g., 0°C to room temperature), the reaction can be stopped after the selective cleavage of the N-Boc group.[8] The O-tert-butyl ether requires stronger acidic conditions or prolonged reaction times for cleavage, providing a window for selectivity. The use of an anhydrous solvent is critical to prevent hydrolysis of the benzyl ester. The product precipitates from the solution as the stable hydrochloride salt, which aids in its isolation and purification.[9]
Comprehensive Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
Protocol 4.1: Synthesis of N-Boc-O-tert-butyl-D-Serine (Boc-D-Ser(tBu)-OH)
-
Setup: To a pressure vessel, add N-Boc-D-serine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM, approx. 5 mL per gram of serine derivative).
-
Cooling: Cool the solution to -20°C using a suitable cooling bath.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (approx. 0.05 eq) to the stirred solution.
-
Isobutylene Addition: Condense isobutylene (approx. 5-10 eq) into the reaction vessel.
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir vigorously for 48-72 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the vessel back to 0°C before carefully venting. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 4.2: Synthesis of N-Boc-O-tert-butyl-D-Serine Benzyl Ester (Boc-D-Ser(tBu)-OBzl)
-
Setup: Dissolve Boc-D-Ser(tBu)-OH (1.0 eq) in anhydrous DMF (approx. 10 mL per gram).
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution and stir for 20 minutes at room temperature.
-
Alkylation: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the suspension.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzyl ester.
Protocol 4.3: Synthesis of this compound
-
Setup: Dissolve the purified Boc-D-Ser(tBu)-OBzl (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane or ethyl acetate.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Acidification: Slowly bubble anhydrous HCl gas through the solution or add a pre-prepared 4M solution of HCl in 1,4-dioxane (approx. 5-10 eq) dropwise.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. A white precipitate should form. Monitor the deprotection by TLC or LC-MS.
-
Isolation: Upon completion, filter the precipitate and wash it with cold diethyl ether to remove any unreacted starting material and soluble byproducts.
-
Drying: Dry the resulting white solid under vacuum to yield the final product, this compound, in high purity.
Characterization and Quality Control
The identity and purity of the final product and key intermediates must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the presence of all expected functional groups (tert-butyl, benzyl, and the amino acid backbone) and the absence of the Boc group in the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the exact molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Chiral and reverse-phase HPLC can be used to determine the chemical and enantiomeric purity of the final product. A typical purity specification for use in drug development is >98%.
Overall Synthetic Workflow
The entire process is a linear synthesis that builds complexity in a controlled manner, culminating in the selective deprotection to yield the desired building block.
Sources
- 1. This compound [cymitquimica.com]
- 2. H-Ser(tBu)-OBzl.HCl | C14H22ClNO3 | CID 71581505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. BJOC - Synthesis of nonracemic hydroxyglutamic acids [beilstein-journals.org]
- 5. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. L-Ser-OBzl.HCl | 60022-62-0 [chemicalbook.com]
An In-Depth Technical Guide to (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride: A Key Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride is a pivotal chiral building block in modern synthetic and medicinal chemistry. As a protected derivative of D-serine, it provides chemists with a stable, versatile, and stereochemically defined starting material for the synthesis of complex peptides and pharmacologically active molecules. The strategic placement of the benzyl ester and tert-butyl ether protecting groups allows for selective deprotection and sequential bond formation, which is critical in multi-step syntheses. This guide offers a comprehensive overview of its chemical properties, its strategic importance in drug discovery, detailed protocols for its use, and essential safety information, serving as a critical resource for professionals in the field.
Core Molecular Attributes
This compound is the hydrochloride salt of the benzyl ester of O-tert-butyl-D-serine. The (R)-configuration at the alpha-carbon is crucial for its application in synthesizing molecules with specific stereochemistry, which is often a determinant of biological activity.
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing a quick reference for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Weight | 287.78 g/mol | [1][2][3] |
| Molecular Formula | C₁₄H₂₂ClNO₃ | [1][2][3] |
| CAS Number | 1998701-25-9 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥97% | [3] |
| Storage | Room temperature, under inert atmosphere | [2][3] |
Structural Breakdown and Functional Roles
The molecule's structure is designed for synthetic utility. Each functional group serves a distinct and controllable purpose.
-
Amine Hydrochloride : The primary amine is protonated as a hydrochloride salt. This enhances stability, improves shelf-life, and renders the compound as a solid that is easier to handle. Critically, the amine can be deprotected in situ for coupling reactions by the addition of a non-nucleophilic base.[4]
-
Benzyl (Bzl) Ester : This group protects the carboxylic acid. It is relatively stable to a range of reaction conditions but can be readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), a method that typically does not affect the tert-butyl ether.[5]
-
tert-Butyl (tBu) Ether : Protecting the side-chain hydroxyl group of serine, the tert-butyl ether is stable to many reagents but is labile under strong acidic conditions (e.g., trifluoroacetic acid, TFA).[5][6] This orthogonality with the benzyl ester is a cornerstone of its utility.
The strategic relationship between these protecting groups is visualized below.
Caption: Orthogonal protecting groups and their removal methods.
Synthesis and Manufacturing
While this compound is commercially available, understanding its synthesis provides insight into potential impurities and handling considerations. The synthesis is a multi-step process starting from D-serine.
General Synthetic Pathway
A logical and common pathway involves three key transformations:
-
Esterification : The carboxylic acid of D-serine is first protected as a benzyl ester. This is often achieved by reacting D-serine with benzyl alcohol under acidic catalysis (e.g., p-toluenesulfonic acid) with azeotropic removal of water.[7]
-
O-tert-butylation : The side-chain hydroxyl group is then converted to a tert-butyl ether. A common method involves reacting the serine ester with isobutylene gas in the presence of a strong acid catalyst.[8]
-
Salt Formation : The final product is isolated as a hydrochloride salt to ensure stability. This is typically achieved by treating a solution of the free base with hydrochloric acid.
Caption: General synthetic workflow from D-Serine.
Application in Drug Discovery and Peptide Synthesis
The primary value of this compound lies in its role as a protected amino acid for peptide synthesis. Chirality is a critical factor in the efficacy and safety of many pharmaceuticals, and using enantiomerically pure building blocks like this is essential.[6] The O-tert-butyl serine moiety is a component of several peptide-based drugs, where it can enhance stability or modulate binding to biological targets.
Role in Peptide Chemistry
In solid-phase or solution-phase peptide synthesis, the compound is used to introduce a protected D-serine residue into a growing peptide chain. The tert-butyl ether protecting group is stable during standard Fmoc-based peptide synthesis cycles, which use a mild base (piperidine) for N-terminal deprotection.[5] This ensures the side-chain hydroxyl group does not interfere with the coupling reactions.
Exemplary Experimental Protocol: Peptide Coupling
This protocol describes a standard solution-phase peptide coupling reaction using the title compound to form a dipeptide. This serves as a foundational method that can be adapted for more complex syntheses.
Objective: To synthesize an N-protected dipeptide by coupling N-α-Fmoc-L-Alanine with (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate.
Materials:
-
N-α-Fmoc-L-Alanine (1.0 eq)
-
This compound (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (1.1 eq)
-
Dichloromethane (DCM) and/or Dimethylformamide (DMF) (Anhydrous)
Procedure:
-
Dissolution & Neutralization: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 eq) dropwise to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at 0 °C. The causality here is critical: the free amine is the active nucleophile required for the coupling reaction. DIPEA is chosen as it is a non-nucleophilic base that will not compete in the subsequent reaction.[4]
-
Activation: In a separate flask, dissolve N-α-Fmoc-L-Alanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Add EDC (1.2 eq) to this solution and stir at 0 °C for 20-30 minutes. This pre-activation step forms a highly reactive HOBt-ester, which minimizes the risk of racemization at the activated amino acid's chiral center.
-
Coupling: Add the activated Fmoc-L-Alanine solution from step 3 to the free amine solution from step 2 at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure dipeptide.
Safety and Handling
This compound requires careful handling in a laboratory setting. It is classified with the following hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Always handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is more than just a chemical with a specific molecular weight; it is a testament to the enabling power of protecting group chemistry. Its well-defined stereochemistry and orthogonal protecting groups provide a reliable and versatile tool for researchers in drug discovery and peptide science. A thorough understanding of its properties, synthesis, and reaction protocols is fundamental to leveraging its full potential in the creation of novel therapeutics and complex molecular architectures.
References
-
Patsnap. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution. [Link]
-
American Chemical Society. (2025). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
National Center for Biotechnology Information. (2005). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. PubMed. [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information: Synthesis of O-benzyl-L-serine. [Link]
-
Synpeptide. O-tert-Butyl-D-serine Methyl Ester Hydrochloride: Your Premier Partner in Peptide Synthesis. [Link]
-
ResearchGate. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. [Link]
- Google Patents. (2003). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
- Nowick, J. S. (2020).
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Lead Sciences. This compound. [Link]
-
PubChem. (R)-2-Amino-N-benzyl-3-methoxypropionamide. [Link]
- Google Patents. (2014). Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.
Sources
- 1. This compound [cymitquimica.com]
- 2. 1998701-25-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride structure
An In-depth Technical Guide to (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride
Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. This document details its chemical structure, synthesis, and characterization, and explores its critical role as a protected amino acid building block in modern medicinal chemistry.
Introduction: Strategic Importance in Peptide Synthesis
This compound is a protected derivative of the amino acid L-serine (as the hydrochloride salt of its (R)-enantiomer ester). In the field of peptide synthesis and drug discovery, the use of such protected amino acids is fundamental.[1] Protecting reactive side chains and termini is essential to prevent unwanted side reactions during peptide coupling, ensuring the precise assembly of the desired amino acid sequence.[2]
This specific compound offers two distinct protecting groups serving orthogonal purposes:
-
O-tert-butyl ether: This bulky group provides robust protection for the serine side-chain hydroxyl function. It is stable to the basic and mildly acidic conditions often employed during peptide chain elongation but can be efficiently removed during the final deprotection step, typically with strong acids like trifluoroacetic acid (TFA).[2][3]
-
Benzyl ester: This group protects the C-terminal carboxylic acid, allowing the free amine to participate in coupling reactions. The benzyl group can be removed under different conditions, most commonly via catalytic hydrogenation, which adds a layer of strategic flexibility in complex synthetic routes.
The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a crystalline solid.[4] Its utility is paramount in the synthesis of complex peptides and peptidomimetics, where serine's hydroxyl group may be a site for post-translational modifications or a key interaction point with a biological target.[5][6]
Physicochemical and Structural Properties
The structural integrity and physicochemical properties of the molecule are critical for its application. The presence of a chiral center, protecting groups, and the hydrochloride salt dictates its reactivity, solubility, and analytical profile.
Chemical Structure
The molecule consists of a propanoate backbone derived from serine. The alpha-amino group is protonated as a hydrochloride salt, the carboxylic acid is protected as a benzyl ester, and the side-chain hydroxyl is protected as a tert-butyl ether. The stereochemistry at the alpha-carbon is (R).
Caption: Chemical structure of this compound.
Data Summary
All quantitative data for the compound are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 1998701-25-9 | [4] |
| Molecular Formula | C₁₄H₂₂ClNO₃ | [4] |
| Molecular Weight | 287.78 g/mol | [4] |
| Appearance | White to off-white solid/crystal | [4] |
| Purity | Typically ≥98% | [4] |
| Storage | Room temperature, inert atmosphere |
Synthesis and Purification Protocol
A robust and reproducible synthesis is paramount for obtaining high-purity material for research and development. The following multi-step protocol is a representative pathway derived from established chemical transformations for this class of compounds.[7][8][9]
Caption: High-level workflow for the synthesis of the target compound.
Step 1: Synthesis of O-tert-butyl-L-serine
The first critical step is the selective protection of the side-chain hydroxyl group. This is typically achieved by reacting a suitably protected serine derivative with isobutylene under acidic catalysis. A common precursor is L-serine methyl ester hydrochloride.
-
Rationale: The acid catalyst (e.g., p-toluenesulfonic acid) protonates isobutylene to form a stable tert-butyl cation. This electrophile is then attacked by the nucleophilic hydroxyl group of serine. Using an ester form of serine protects the carboxylate from side reactions.
-
Protocol:
-
Suspend L-serine methyl ester hydrochloride in a suitable solvent such as dichloromethane or dioxane.[9]
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Cool the mixture in a pressure vessel and carefully introduce liquid isobutylene.
-
Seal the vessel and allow the reaction to stir at room temperature for 48-96 hours.[8][9]
-
After the reaction, carefully vent the vessel, quench the reaction with a mild base (e.g., sodium bicarbonate solution), and extract the product.
-
Saponify the resulting methyl ester using a base like NaOH or LiOH to yield O-tert-butyl-L-serine.
-
Step 2: Benzyl Esterification of O-tert-butyl-L-serine
With the side-chain protected, the carboxylic acid is esterified with benzyl alcohol.
-
Rationale: Fischer esterification provides a direct route to the benzyl ester. Using an acid catalyst drives the equilibrium towards the product.
-
Protocol:
-
Dissolve O-tert-butyl-L-serine in benzyl alcohol, which acts as both solvent and reactant.
-
Add a catalyst, such as p-toluenesulfonic acid or thionyl chloride, and heat the mixture (e.g., to 50-70 °C) with removal of water to drive the reaction to completion.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with a suitable solvent like ethyl acetate, and wash with aqueous bicarbonate solution and brine to remove the acid catalyst and unreacted starting material.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Step 3: Hydrochloride Salt Formation and Purification
The final step involves forming the hydrochloride salt and purifying the product to the required specification.
-
Rationale: Converting the free amine to its hydrochloride salt facilitates purification by crystallization and results in a more stable, solid product.
-
Protocol:
-
Concentrate the dried organic layer from the previous step under reduced pressure to obtain the crude free-base oil.
-
Dissolve the crude product in a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of ethyl acetate and hexanes.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
The this compound will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether to remove any soluble impurities, and dry under vacuum.
-
If necessary, recrystallize from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A self-validating system of orthogonal analytical techniques should be employed.
Caption: A standard analytical workflow for compound characterization and QC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The expected signals in ¹H and ¹³C NMR spectra are detailed below.
| Expected ¹H NMR Data (400 MHz, CDCl₃ or D₂O) | |
| Chemical Shift (δ, ppm) | Description |
| ~ 7.30 - 7.45 | Multiplet, 5H (Aromatic protons of benzyl group) |
| ~ 5.25 | Singlet, 2H (Methylene protons, -O-CH₂ -Ph) |
| ~ 4.20 | Triplet or Doublet of doublets, 1H (Alpha-proton, -CH (NH₃⁺)-) |
| ~ 3.80 - 4.00 | Multiplet, 2H (Beta-protons, -CH₂ -O-tBu) |
| ~ 1.15 | Singlet, 9H (tert-Butyl protons, -C(CH₃ )₃) |
| Expected ¹³C NMR Data (100 MHz, CDCl₃ or D₂O) | |
| Chemical Shift (δ, ppm) | Description |
| ~ 170 | Ester carbonyl carbon |
| ~ 135 | Quaternary aromatic carbon (C1 of benzyl) |
| ~ 128 - 129 | Aromatic CH carbons of benzyl group |
| ~ 74 | Quaternary carbon of tert-butyl group |
| ~ 68 | Methylene carbon of benzyl ester (-O-C H₂-Ph) |
| ~ 62 | Beta-carbon of serine backbone (-C H₂-O-tBu) |
| ~ 54 | Alpha-carbon of serine backbone (-C H(NH₃⁺)-) |
| ~ 27 | Methyl carbons of tert-butyl group |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected ion would be the molecular ion of the free base (M+H)⁺.
-
Expected [M+H]⁺: 252.16 (Calculated for C₁₄H₂₂NO₃⁺)
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound. A reverse-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile (often with 0.1% TFA) is standard. Purity is assessed by integrating the area of the product peak relative to all other peaks. Chiral HPLC can also be used to confirm the enantiomeric excess.
Applications in Research and Drug Development
This compound is not an active pharmaceutical ingredient itself but rather a critical intermediate.[5]
-
Peptide Synthesis: It is a go-to reagent for introducing a side-chain protected serine residue into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis.[5]
-
Fragment-Based Drug Discovery: Protected amino acids are used to build libraries of small molecules and peptide fragments for screening against biological targets.
-
Development of Peptidomimetics: The compound can be chemically modified at its free amine to create non-natural building blocks for peptidomimetics with enhanced stability or altered pharmacological profiles.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling procedures must be followed to ensure safety. While a specific safety data sheet (SDS) for this exact CAS number is not widely available, data from analogous compounds suggest the following precautions.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosol.[10] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.
-
Fire Safety: The material is not expected to be highly flammable, but standard laboratory fire precautions should be in place.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] An inert atmosphere is recommended for long-term storage to prevent degradation.
Conclusion
This compound is a high-value chemical tool for the advanced synthesis of peptides and related molecules. Its dual-protection scheme offers strategic advantages in complex synthetic designs, enabling the controlled and precise construction of target compounds. A thorough understanding of its synthesis, characterization, and handling is essential for any research professional aiming to leverage its capabilities in drug discovery and development. The protocols and data presented in this guide provide a foundational framework for its effective and safe utilization in the laboratory.
References
- Google Patents. (2003). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
-
Journal of the American Chemical Society. (2025). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information: 1. Synthesis of O-benzyl-L-serine. Retrieved from [Link]
-
Greenbook. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
PubMed. (2011). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Retrieved from [Link]
- Google Patents. (2014). CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted). Retrieved from [Link]
- Google Patents. (2008). CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine.
Sources
- 1. Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. This compound [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH - Google Patents [patents.google.com]
- 9. CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
Spectroscopic Characterization of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride: A Technical Guide
Introduction
(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride, a derivative of the amino acid serine, is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. The strategic placement of the tert-butyl and benzyl protecting groups on the hydroxyl and carboxylic acid functionalities, respectively, allows for selective chemical transformations at the amino group. Accurate structural confirmation and purity assessment of this chiral intermediate are paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.
This technical guide provides an in-depth analysis of the spectral data for this compound, focusing on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The methodologies and expected data presented herein serve as a comprehensive resource for researchers and scientists engaged in the synthesis, characterization, and application of this important synthetic intermediate.
Molecular Structure and Properties
This compound possesses the following key characteristics:
-
Molecular Formula: C₁₄H₂₂ClNO₃[1]
-
Molecular Weight: 287.78 g/mol [1]
-
CAS Number: 1998701-25-9[1]
-
Appearance: White to off-white solid[1]
-
Synonym: O-tert-Butyl-L-serine benzyl ester hydrochloride[2]
The structure, featuring a chiral center at the alpha-carbon, is depicted below:
Mass Spectrometry Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and providing insights into its elemental composition. For a polar and thermally labile molecule such as an amino acid ester hydrochloride, electrospray ionization (ESI) is the ionization method of choice due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
A detailed, step-by-step methodology for acquiring the ESI-mass spectrum is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a stock solution.
-
Further dilute the stock solution with the same solvent to a final concentration of approximately 10-50 µg/mL.
-
-
Instrumentation and Data Acquisition:
-
The analysis is typically performed on a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
The ESI source parameters are optimized to achieve a stable spray and maximize the signal of the ion of interest. Typical parameters include:
-
Capillary Voltage: 3-4 kV
-
Nebulizing Gas (N₂) Pressure: 30-40 psi
-
Drying Gas (N₂) Flow Rate: 5-10 L/min
-
Drying Gas Temperature: 300-350 °C
-
-
Mass spectra are acquired in the positive ion mode over a mass-to-charge (m/z) range of 50-500.
-
Data Presentation: Expected Mass Spectrum
The expected ESI-mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base of the compound.
| Predicted Ion | Formula | Calculated m/z |
| [M+H]⁺ | [C₁₄H₂₂NO₃ + H]⁺ | 252.16 |
Note: The observed m/z corresponds to the free base of the molecule, as the hydrochloride salt dissociates in the ESI process.
Visualization of the Mass Spectrometry Workflow
Caption: Workflow for ¹H and ¹³C NMR spectral acquisition.
Conclusion
The structural integrity of this compound can be unequivocally confirmed through the combined application of mass spectrometry and NMR spectroscopy. ESI-MS provides a clear determination of the molecular weight of the free base, while ¹H and ¹³C NMR offer a detailed map of the molecule's carbon-hydrogen framework. The spectral data and protocols detailed in this guide provide a robust framework for the quality control and characterization of this important synthetic intermediate, ensuring its suitability for downstream applications in pharmaceutical research and development.
References
-
Anichem. H-Ser(tBu)-OBzl HCl, O-tert-Butyl-L-serine benzyl ester hydrochloride salt. [Link]
Sources
A Comprehensive Technical Guide to the Solubility Profile of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride
Executive Summary
This technical guide provides an in-depth analysis of the solubility profile of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride, a key intermediate in synthetic organic chemistry and peptide synthesis. Understanding the solubility of this compound is paramount for its effective handling, purification, and application in subsequent reaction steps. This document delineates the core physicochemical properties of the molecule, explores the theoretical underpinnings of its solubility based on its unique chemical structure, and presents standardized methodologies for its empirical determination. We will dissect the critical influence of environmental factors, primarily pH and temperature, on its solubility in both aqueous and organic media. The protocols and insights herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and accurately utilize this compound.
Physicochemical Characterization
A foundational understanding of a compound's physical and chemical properties is essential before any solubility assessment can be undertaken. This compound is a protected amino acid derivative with a distinct amphiphilic character.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₁₄H₂₂ClNO₃ | [1] |
| Molecular Weight | 287.78 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1][2] |
| Chemical Structure | ![]() |
Theoretical Analysis of Structure-Solubility Relationship
The solubility of this molecule is a complex interplay between its hydrophilic and hydrophobic moieties. A systematic analysis of its functional groups allows for a predictive understanding of its behavior in various solvents.
-
The Hydrophilic Driver: Amine Hydrochloride Salt: The primary contributor to aqueous solubility is the protonated primary amine, which exists as a hydrochloride salt. This ionic group can readily participate in favorable ion-dipole interactions with polar solvents, particularly water. This feature is expected to dominate the compound's behavior in aqueous systems.
-
The Hydrophobic Moieties: Protecting Groups:
-
Benzyl Ester: The esterification of the carboxylic acid with benzyl alcohol introduces a significant aromatic, nonpolar group. This moiety enhances solubility in organic solvents like dichloromethane and ethyl acetate but detracts from aqueous solubility.[2]
-
tert-Butyl Ether: The protection of the side-chain hydroxyl group as a tert-butyl ether adds a bulky, highly lipophilic aliphatic group. This modification drastically reduces aqueous solubility and is a key factor in the compound's solubility in less polar organic media.[3]
-
The presence of these opposing functionalities suggests that the compound will exhibit moderate to high solubility in polar protic solvents (e.g., water at acidic pH, methanol) and limited solubility in nonpolar aprotic solvents (e.g., hexanes, toluene).
Standardized Methodology for Equilibrium Solubility Determination
To ensure trustworthy and reproducible data, solubility must be measured under conditions of thermodynamic equilibrium. The Shake-Flask method is the gold-standard technique for this determination and is consistent with guidelines outlined in the United States Pharmacopeia (USP) General Chapter <1236>.[4][5][6] The objective is to create a saturated solution and accurately quantify the concentration of the dissolved solute.[4][6]
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent system (e.g., pH-adjusted buffer, organic solvent) in a sealed, inert vial. Causality: Using an excess of solid ensures that the resulting solution is saturated, representing the thermodynamic solubility limit.
-
Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-48 hours). Causality: Prolonged agitation is necessary to ensure the system reaches a true equilibrium between the dissolved and undissolved solid phases.
-
Phase Separation: Cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated supernatant via centrifugation (e.g., 15,000 x g for 15 minutes) or filtration through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE). Causality: This step is critical to prevent solid particulates from artificially inflating the measured concentration of the dissolved compound.
-
Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Validation: The time to reach equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
Workflow for Solubility Determination
Caption: Standard Shake-Flask method workflow for equilibrium solubility.
Solubility Profile in Common Laboratory Solvents
The following table summarizes the predicted solubility profile of this compound at ambient temperature (20-25°C), based on its structural features. The descriptive terms are aligned with USP definitions.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Aqueous | Water (pH ~7) | Sparingly Soluble | The hydrophobic protecting groups dominate at neutral pH where the amine may be partially deprotonated. |
| 0.1 M HCl (pH 1) | Freely Soluble | At low pH, the amine is fully protonated, maximizing favorable interactions with water. | |
| PBS (pH 7.4) | Slightly Soluble | Similar to neutral water, but the presence of other ions may slightly alter solubility. | |
| Polar Protic | Methanol | Soluble | The alcohol can solvate both the ionic hydrochloride and the nonpolar organic moieties. |
| Ethanol | Sparingly Soluble | Less polar than methanol, reducing its ability to effectively solvate the ionic salt. | |
| Polar Aprotic | DMSO | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |
| DMF | Soluble | Similar to DMSO, often used as a solvent for peptide synthesis intermediates.[7] | |
| Acetonitrile | Slightly Soluble | Less polar than DMF or DMSO, leading to reduced solubility. | |
| Chlorinated | Dichloromethane (DCM) | Slightly Soluble | Can solvate the organic backbone, but is a poor solvent for the ionic hydrochloride salt. |
| Nonpolar | Toluene | Insoluble | Lacks the polarity to overcome the lattice energy of the ionic salt. |
| Hexanes | Insoluble | A nonpolar solvent incapable of solvating the ionic portion of the molecule. |
Influence of Critical Parameters on Aqueous Solubility
Critical Impact of pH
For an ionizable compound like this amine salt, pH is the most influential factor governing its aqueous solubility. The solubility is directly tied to the equilibrium between the protonated (cationic) form and the deprotonated (neutral) free base.[8][9][10]
-
In Acidic Conditions (pH < pKa): At a pH significantly below the pKa of the primary amine (typically ~9-10), the equilibrium is shifted almost entirely to the protonated, cationic form (R-NH₃⁺). This charged species is highly polar and readily solvated by water molecules, resulting in maximal aqueous solubility.
-
In Neutral to Basic Conditions (pH ≥ pKa): As the pH of the solution increases, the amine group is deprotonated to its neutral, free base form (R-NH₂).[11] This removes the primary ionic handle for aqueous solvation. The large, hydrophobic benzyl and tert-butyl groups then dominate the molecule's character, causing a dramatic decrease in aqueous solubility and likely leading to precipitation.
Caption: pH-dependent equilibrium and its effect on solubility.
Effect of Temperature
The dissolution of most solid compounds is an endothermic process. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[12] For most solids, a rise in temperature leads to a higher solubility, although the magnitude of this effect varies widely and is difficult to predict without empirical data.[12][13] For hydrochloride salts, this trend generally holds, but experimental verification is necessary to quantify the temperature dependence for this specific molecule. It is crucial to perform solubility studies at a controlled and reported temperature to ensure data consistency.
Summary and Key Insights
The solubility profile of this compound is governed by its amphiphilic nature.
-
Primary Determinant: The amine hydrochloride salt is the key driver of solubility in polar, protic solvents, especially in aqueous media.
-
Critical Factor: pH is the most critical parameter influencing aqueous solubility. The compound is expected to be highly soluble in acidic solutions (pH 1-4) and significantly less soluble at neutral or basic pH.
-
Organic Solvents: Solubility in organic solvents is dictated by a balance between the solvent's polarity and its ability to interact with both the ionic head and the large hydrophobic protecting groups. Good solubility is anticipated in polar solvents like methanol, DMSO, and DMF.
-
Methodology: The shake-flask method, performed according to established standards like USP <1236>, is the definitive approach for generating reliable equilibrium solubility data.[4]
This comprehensive understanding is vital for scientists in process development, formulation, and synthetic chemistry to select appropriate solvent systems, control reaction conditions, and design effective purification protocols.
References
-
European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]
- Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 27A, 134-137.
-
USP-NF. <1236> Solubility Measurements. [Link]
-
Chemistry LibreTexts. (2025). 16.4: How Temperature Influences Solubility. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
-
ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]
-
ICH. ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. [Link]
-
ResearchGate. Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. [Link]
-
Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
- Google Patents. CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride.
-
Chemistry For Everyone. (2025). How Does Temperature Affect The Solubility Of Sodium Chloride?. [Link]
-
Hatzikos, S. (2015). The Effect of Ph on protein solubility. YouTube. [Link]
-
United States Pharmacopeia. (2023). General Chapter, 〈1236〉 Solubility Measurements. USP-NF. [Link]
-
ResearchGate. (a) The effect of temperature on the solubility of Cl 2 in aqueous HCl.... [Link]
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]
-
ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]
-
PubChem. Benzyl 2-amino-3-(benzyloxy)propanoate. [Link]
-
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
- Google Patents.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
CK-12 Foundation. How does temperature affect the solubility of salt in water?. [Link]
-
Tan, T. T. H., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Journal of Agricultural and Food Chemistry. [Link]
-
Clark, J. (2023). The Acid-Base Behaviour of Amino Acids. Chemguide. [Link]
- Kuroda, H., et al. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. International Journal of Peptide and Protein Research, 34(5), 408-412.
-
U.S. Food and Drug Administration. ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
-
Baishixing Co.,Ltd. Protecting Amino Acids Supplier. [Link]
-
Quora. Is the solubility of amino acids affected by their pH levels?. [Link]
-
PubChem. tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate. [Link]
-
Therapeutic Goods Administration (TGA). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]
-
Semantic Scholar. 1236 SOLUBILITY MEASUREMENTS. [Link]
- Ananda, K., & Gundu Rao, P. (2001). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B, 40(9), 798-801.
-
DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]
-
Sciencemadness.org. Amino acid Esters (NOT the HCl salts). [Link]
Sources
- 1. This compound [cymitquimica.com]
- 2. Protecting Amino Acids Supplier [cds-bsx.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. uspnf.com [uspnf.com]
- 5. researchgate.net [researchgate.net]
- 6. â©1236⪠Solubility Measurements [doi.usp.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. quora.com [quora.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Discovery of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride
An In-depth Technical Guide to the Synthesis and Application of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride
Abstract
This compound is a synthetically valuable chiral building block, belonging to the class of protected amino acids. Its unique structural arrangement, featuring orthogonal protection of the amine (as a hydrochloride salt), the carboxylic acid (as a benzyl ester), and the hydroxyl group of the serine side-chain (as a tert-butyl ether), makes it a highly versatile intermediate in medicinal chemistry and peptide synthesis. This guide provides a detailed exploration of a robust synthetic pathway for this compound, delves into the rationale behind the methodological choices, outlines comprehensive characterization techniques, and discusses its applications in modern drug discovery.
Introduction: Strategic Importance in Synthesis
The development of complex therapeutic agents often relies on the stereocontrolled assembly of molecular fragments. Chiral amino acids and their derivatives are fundamental components in this endeavor, providing a direct route to introducing specific stereochemistry into a target molecule. This compound serves as a prime example of a strategically designed intermediate. The selection of its protecting groups—benzyl (Bn) for the carboxyl group and tert-butyl (tBu) for the side-chain hydroxyl—is deliberate. These groups can be selectively removed under different conditions (hydrogenolysis for benzyl and acidic conditions for tert-butyl), a property known as orthogonality. This allows for precise, stepwise modifications at different sites of the molecule, which is a cornerstone of complex molecule synthesis and solid-phase peptide synthesis. Its role as a precursor for bioactive molecules, such as NMDA receptor glycine site agonists and LFA-1/ICAM antagonists, highlights its importance in the pharmaceutical industry.[1][2]
Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that begins with the naturally available chiral precursor, (R)-Serine (often referred to as D-Serine). The pathway is designed to selectively protect and modify the functional groups to prevent unwanted side reactions and ensure high stereochemical fidelity.
Overall Synthetic Scheme
The logical flow of the synthesis involves:
-
Carboxyl Group Protection: Esterification of (R)-Serine with benzyl alcohol.
-
Side-Chain Protection: Conversion of the hydroxyl group to a tert-butyl ether.
-
Amine Group Protection/Salt Formation: While often an initial step, in this pathway, the amine is protected last, or more accurately, converted to its hydrochloride salt for stability and purification. An alternative would involve Boc-protection, followed by deprotection and salt formation.
Below is a detailed protocol that exemplifies a common and efficient approach.
Experimental Protocol: A Step-by-Step Guide
Step 1: Benzylation of (R)-Serine to form (R)-Benzyl 2-amino-3-hydroxypropanoate
-
Rationale: The benzyl ester is an excellent protecting group for the carboxylic acid. It is stable to a wide range of reaction conditions, including those used for the subsequent tert-butylation, but can be cleanly removed by catalytic hydrogenation, which does not affect the tert-butyl ether.
-
Procedure:
-
To a suspension of (R)-Serine (1 equivalent) in a mixture of benzene and benzyl alcohol, add p-toluenesulfonic acid monohydrate (1.2 equivalents).[3]
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water generated during the esterification.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-4 hours).
-
Cool the reaction mixture to room temperature. A white precipitate may form.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl ester.[3] This product is often used in the next step without further purification.
-
Step 2: Tert-Butylation of the Hydroxyl Group
-
Rationale: The tert-butyl ether is a robust protecting group for the hydroxyl side chain, stable to both basic and nucleophilic conditions. It is introduced here using isobutylene gas under strongly acidic catalysis. This method is effective for forming the sterically hindered ether.
-
Procedure:
-
Dissolve the crude (R)-Benzyl 2-amino-3-hydroxypropanoate from the previous step in dichloromethane.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Cool the solution to 0°C and bubble isobutylene gas through the mixture while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Step 3: Purification and Hydrochloride Salt Formation
-
Rationale: Formation of the hydrochloride salt serves two purposes: it protects the amino group from undesired reactions and significantly improves the crystallinity and handling properties of the final compound, facilitating purification by recrystallization.
-
Procedure:
-
Purify the crude product from Step 2 using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[5]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Dissolve the resulting free-base oil or solid in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in ether (or bubble dry HCl gas) while stirring.
-
The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.
-
Synthesis Workflow Diagram
Caption: Multi-step synthesis of the target compound from (R)-Serine.
Physicochemical Properties and Characterization
Accurate characterization is crucial to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.
Summary of Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂ClNO₃ | [6] |
| Molecular Weight | 287.78 g/mol | [6] |
| Appearance | White to off-white solid | Typical |
| Stereochemistry | (R)-configuration | [7] |
| Synonyms | H-D-Ser(tBu)-OBn HCl | [7] |
Analytical Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The expected spectrum would show characteristic peaks for the benzyl group protons (aromatic signals ~7.3 ppm, CH₂ protons ~5.2 ppm), the tert-butyl protons (singlet ~1.2 ppm), the chiral alpha-proton, the diastereotopic beta-protons of the serine backbone, and a broad signal for the amine protons.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum will confirm the presence of all 14 carbon atoms, including the carbonyl carbon of the ester, carbons of the aromatic ring, the tert-butyl group, and the aliphatic carbons of the serine backbone.
-
-
Mass Spectrometry (MS):
-
Using Electrospray Ionization (ESI-MS), the compound will show a prominent ion peak corresponding to the molecular weight of the free base [M+H]⁺ at approximately 282.17 m/z (for C₁₄H₂₁NO₃). This confirms the molecular weight of the cationic portion of the molecule.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purity is assessed using reverse-phase HPLC with a C18 column. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). The compound should appear as a single major peak, and the purity can be quantified by integrating the peak area.
-
Chiral HPLC can be employed to confirm the enantiomeric excess (ee) by using a chiral stationary phase, ensuring that no racemization occurred during the synthesis.
-
Applications in Research and Drug Development
The utility of this compound lies in its ability to serve as a versatile starting material for more complex molecules, particularly in the pharmaceutical sector.
-
Peptide Synthesis: As a protected D-amino acid, it can be incorporated into peptide chains to create peptidomimetics or peptides with enhanced stability against enzymatic degradation. The presence of unnatural D-amino acids can significantly alter the conformation and biological activity of a peptide.
-
Chiral Intermediates for Small Molecule Drugs: This compound is a key intermediate in the synthesis of various drug candidates. For example, related structures are used in the development of potent antagonists for the lymphocyte function-associated antigen-1 (LFA-1)/intercellular adhesion molecule-1 (ICAM-1) interaction, which is a target for treating inflammatory conditions like dry eye disease.[2]
-
Pro-drug Development: Amino acid esters are frequently used as moieties in pro-drugs to improve pharmacokinetic properties such as solubility or membrane permeability.[] The benzyl ester group can be cleaved in vivo to release the active carboxylic acid.
-
Scaffold for Combinatorial Chemistry: The orthogonally protected functional groups allow for its use as a scaffold. The amine can be acylated, the benzyl ester can be deprotected and coupled to other amines, and the tert-butyl ether can be removed to reveal a hydroxyl group for further functionalization, enabling the creation of diverse chemical libraries for screening.
Conclusion
This compound is more than just a chemical compound; it is a tool for molecular engineering. Its design embodies key principles of modern organic synthesis, including stereocontrol and the strategic use of orthogonal protecting groups. The robust synthetic pathway and clear analytical profile make it a reliable intermediate for researchers in both academic and industrial settings. Its proven application in the synthesis of complex, biologically active molecules underscores its continued importance in the field of drug discovery and development.
References
- WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID . Organic Syntheses Procedure. [Link]
- CN110683960A - Synthesis method of (R) -3-aminobutanol.
- CN107805205B - Preparation method of (R) -3-aminobutanol.
-
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS . Farmacia Journal. [Link]
- US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
-
Benzyl 2-amino-3-(benzyloxy)propanoate . PubChem. [Link]
-
Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity . PubMed Central. [Link]
-
(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate . ResearchGate. [Link]
-
Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study . MDPI. [Link]
-
Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride . Pharmaffiliates. [Link]
-
(R)-2-Amino-N-benzyl-3-methoxypropionamide . PubChem. [Link]
Sources
- 1. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 5. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid - Google Patents [patents.google.com]
- 6. This compound [cymitquimica.com]
- 7. This compound | 1998701-25-9 [amp.chemicalbook.com]
(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride: A Chiral Building Block for Advanced Synthesis - A Technical Guide
Introduction
(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride is a synthetically versatile chiral building block of significant interest to researchers in medicinal chemistry and drug development. As a protected derivative of (R)-serine, this compound offers a unique combination of functionalities that are crucial for the stereocontrolled synthesis of complex organic molecules, including peptides, peptidomimetics, and other biologically active compounds. The presence of orthogonal protecting groups—a benzyl ester at the C-terminus and a tert-butoxy ether on the side-chain hydroxyl group—allows for selective deprotection and subsequent derivatization, making it an invaluable tool in multi-step synthetic campaigns. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and applications, and explores promising avenues for future research.
The demand for enantiomerically pure compounds in the pharmaceutical industry continues to grow, driven by the understanding that the biological activity of a drug often resides in a single enantiomer.[1][2][3] Chiral building blocks like this compound are instrumental in meeting this demand, providing a reliable source of stereochemical integrity in the synthesis of new chemical entities.[1][3][4]
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₄H₂₂ClNO₃ |
| Molecular Weight | 287.78 g/mol |
| CAS Number | 1998701-25-9 |
| Appearance | Solid |
| Chirality | (R) |
Analytical Characterization:
The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.3-7.4 ppm), a singlet for the nine equivalent protons of the tert-butyl group (around 1.1-1.2 ppm), and distinct signals for the methine and methylene protons of the serine backbone.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the serine core.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would typically show the molecular ion peak corresponding to the free base of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the compound, ensuring the predominance of the (R)-enantiomer. Reverse-phase HPLC is commonly used to assess chemical purity.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H bond of the primary amine (as a hydrochloride salt), the C=O stretch of the ester, and the C-O stretches of the ether and ester groups.
Synthesis and Manufacturing
The synthesis of this compound typically starts from the readily available and inexpensive chiral precursor, (R)-serine. The synthetic strategy involves the protection of the carboxyl, hydroxyl, and amino groups. A plausible synthetic route is outlined below.
Figure 1: Plausible synthetic workflow for this compound.
Experimental Protocol (Illustrative):
-
Esterification of (R)-Serine: (R)-Serine is reacted with benzyl alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water to yield (R)-serine benzyl ester.
-
N-protection: The resulting amino ester is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to give N-Boc-(R)-serine benzyl ester.
-
O-tert-butylation: The hydroxyl group of the N-protected serine derivative is then etherified using isobutylene and a catalytic amount of a strong acid to form the tert-butyl ether.
-
N-deprotection and Salt Formation: Finally, the N-Boc group is selectively removed under acidic conditions, for instance, by treatment with hydrochloric acid in an organic solvent like dioxane, to afford the desired product as the hydrochloride salt.
Purification at each step is typically achieved by crystallization or column chromatography. The final product's purity and identity are confirmed by the analytical methods described in the previous section.
Chemical Reactivity and Deprotection Strategies
The synthetic utility of this compound lies in the orthogonal nature of its protecting groups.[5][6][7] The benzyl ester and the tert-butoxy ether can be selectively cleaved under different reaction conditions, allowing for precise manipulation of the molecule during a synthetic sequence.
Figure 2: Selective deprotection pathways for the benzyl ester and tert-butoxy ether groups.
Detailed Deprotection Protocols:
-
Cleavage of the Benzyl Ester (Hydrogenolysis): The benzyl ester is readily cleaved by catalytic hydrogenolysis.
-
Protocol: The compound is dissolved in a suitable solvent such as methanol or ethanol, and a palladium on carbon catalyst (5-10% Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere (typically 1 atm) until the reaction is complete. Filtration to remove the catalyst followed by solvent evaporation yields the free carboxylic acid. This method is mild and generally does not affect the tert-butoxy ether or the free amino group.
-
-
Cleavage of the tert-Butoxy Ether (Acidolysis): The tert-butyl ether is labile under strong acidic conditions.
-
Protocol: Treatment with a strong acid like trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a co-solvent, effectively removes the tert-butyl group to reveal the free hydroxyl functionality.[8] These conditions will also cleave a Boc group if present, but are generally compatible with the benzyl ester. Milder acidic conditions can also be employed to achieve selectivity.[9][10]
-
The free amino group of the hydrochloride salt can be liberated by treatment with a mild base, such as triethylamine or diisopropylethylamine, to allow for subsequent coupling reactions at the N-terminus.
Applications in Drug Discovery and Organic Synthesis
This compound and its derivatives are valuable intermediates in the synthesis of a range of biologically active molecules.
-
Peptide Synthesis: This compound is an excellent building block for the incorporation of O-tert-butyl-protected (R)-serine into peptides, particularly in solution-phase synthesis. The tert-butyl ether provides robust protection for the hydroxyl group, preventing side reactions during peptide coupling.[11]
-
Synthesis of Therapeutic Agents: Chiral amino acid derivatives are frequently used in the synthesis of small-molecule drugs. A closely related compound, (S)-benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate, is a key intermediate in the synthesis of Lifitegrast , a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease.[12][13][14][15] This highlights the potential of such building blocks in constructing complex pharmacophores.
-
Peptidomimetics and Novel Scaffolds: The unique stereochemistry and functional group array of this molecule make it an attractive starting material for the synthesis of peptidomimetics, where the peptide backbone is modified to improve pharmacokinetic properties. It can also serve as a chiral scaffold for the construction of diverse molecular libraries for drug screening.[16]
Potential Research Areas and Future Outlook
The versatility of this compound opens up several exciting avenues for future research.
Development of Novel Therapeutics:
-
Enzyme Inhibitors: Many enzymes, particularly proteases and kinases, have binding pockets that accommodate serine residues. This building block could be used to design and synthesize novel inhibitors of such enzymes, with potential applications in oncology, immunology, and infectious diseases.
-
Peptide and Peptidomimetic Drugs: There is a growing interest in peptide-based therapeutics. This compound can be used to introduce conformational constraints or non-natural side chains into peptides, potentially leading to enhanced stability and biological activity.
Advancements in Synthetic Methodology:
-
Greener Synthesis: Research into more environmentally friendly and efficient synthetic routes to this and related compounds, perhaps employing biocatalysis or flow chemistry, would be of significant value.[4]
-
Novel Protecting Group Strategies: While the benzyl and tert-butyl groups are effective, the development of new protecting groups for the hydroxyl function of serine that offer different deprotection conditions could further expand its synthetic utility.
Design of Novel Derivatives:
-
Structure-Activity Relationship (SAR) Studies: The benzyl and tert-butoxy groups can be systematically replaced with other functionalities to probe their influence on the biological activity of the final target molecules. This would be a powerful strategy in lead optimization campaigns.
-
Conjugate Chemistry: The free amino group, once deprotected, can be used to conjugate this chiral moiety to other molecules, such as fluorescent dyes, affinity labels, or drug delivery systems, to create novel research tools or targeted therapeutics.
Conclusion
This compound is a high-value chiral building block with significant potential in modern organic synthesis and drug discovery. Its well-defined stereochemistry and the presence of orthogonal protecting groups provide chemists with a powerful tool for the construction of complex, enantiomerically pure molecules. As the demand for sophisticated therapeutic agents continues to grow, the importance of versatile intermediates like this is set to increase, making it a key focus for ongoing and future research endeavors.
References
Sources
- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 4. mdpi.com [mdpi.com]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. tert-Butyl Ethers [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2019053607A1 - Process for preparation of lifitegrast - Google Patents [patents.google.com]
- 14. patents.justia.com [patents.justia.com]
- 15. US11246862B2 - Process for the preparation of lifitegrast - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride: A Key Building Block in Peptide Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride. This document outlines the compound's properties, its primary application in solid-phase peptide synthesis (SPPS), and detailed protocols for its use, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Importance of Protected Amino Acids
In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the correct peptide sequence. This compound is a protected amino acid derivative of serine, designed for precise incorporation into a peptide chain. Its structure features a free amino group (as a hydrochloride salt) for peptide bond formation, while the carboxylic acid and the side-chain hydroxyl group are masked by benzyl (Bzl) and tert-butyl (tBu) groups, respectively. This protection scheme is particularly well-suited for the Boc/Bzl strategy in solid-phase peptide synthesis.[1][2]
Physicochemical Properties and Handling
A clear understanding of the reagent's properties is crucial for its successful application and storage.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 1998701-25-9 | [3] |
| Molecular Formula | C₁₄H₂₂ClNO₃ | [3] |
| Molecular Weight | 287.78 g/mol | [3] |
| Purity | Typically ≥97% | [3] |
| Appearance | White to off-white solid | [4] |
| Storage | Inert atmosphere, Room Temperature | [3] |
Handling and Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent degradation.[3] Due to its hydrochloride salt form, it is a stable solid. As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[5]
Core Application: Boc-Based Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily employed as a building block in Boc-based solid-phase peptide synthesis.[1][6] In this strategy, the growing peptide chain is anchored to a solid support (resin), and amino acids are added sequentially. The Nα-amino group of the incoming amino acid is temporarily protected by a tert-butoxycarbonyl (Boc) group, which is removed with a mild acid like trifluoroacetic acid (TFA) before the next coupling cycle.[1][6] The side-chain protecting groups, such as the tert-butyl ether and the C-terminal benzyl ester, are more robust and are cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[1][7]
The subject compound, however, has a free amino group, making it suitable for direct coupling without a preceding Nα-Boc deprotection step in the first coupling to a resin or a peptide-resin that has a protected C-terminus. For subsequent couplings in a growing peptide chain, the free amine of the newly added residue would need to be protected with a Boc group in a separate step if Boc-SPPS is to be continued. A more direct application involves its use in solution-phase peptide synthesis or as the initial amino acid to be coupled to a resin where the free amine is desired for subsequent manipulations.
The Rationale Behind the Protecting Groups
-
Benzyl (Bzl) Ester: This group protects the C-terminal carboxylic acid, preventing it from reacting during peptide bond formation. It is stable to the mildly acidic conditions used for Boc deprotection but can be removed by strong acids or catalytic hydrogenation.[1][8]
-
tert-Butyl (tBu) Ether: The tert-butyl group on the serine side-chain hydroxyl group prevents potential side reactions, such as O-acylation, during coupling. It is also stable to mild acids but is cleaved by strong acids.[9]
The workflow for incorporating this amino acid derivative into a peptide chain is illustrated below.
Figure 1. Workflow for the incorporation of this compound.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the use of this compound in a typical manual solid-phase peptide synthesis scenario.
Protocol 1: Manual Coupling to a Resin-Bound Peptide
This protocol describes the coupling of the title compound to a deprotected N-terminal amino group of a peptide chain anchored to a solid support.
Materials:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC) or a similar carbodiimide coupling agent
-
1-Hydroxybenzotriazole (HOBt) or a similar activating agent
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Kaiser test kit to monitor the reaction progress[10]
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Neutralization of the Amino Acid: In a separate vessel, dissolve 3 equivalents of this compound in DMF. Add 3 equivalents of DIEA to neutralize the hydrochloride salt and generate the free amine.
-
Activation: To the neutralized amino acid solution, add 3 equivalents of HOBt and 3 equivalents of DIC. Allow the activation to proceed for 10-15 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of the resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time.[10]
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
Optional Capping: To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 15 minutes.
Protocol 2: Final Deprotection and Cleavage
After the full peptide sequence is assembled, the side-chain and C-terminal protecting groups are removed, and the peptide is cleaved from the resin.
Caution: This procedure uses strong, corrosive acids and should be performed in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Peptide-resin with the fully assembled, protected peptide
-
Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)[7]
-
Scavengers (e.g., anisole, p-cresol) to trap reactive cations generated during deprotection[7]
-
Cold diethyl ether
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail: Prepare the cleavage cocktail by carefully adding the chosen strong acid to a pre-chilled reaction vessel containing the appropriate scavengers. A common mixture is HF:p-cresol (9:1, v/v).[7]
-
Cleavage Reaction: Add the dried peptide-resin to the cleavage cocktail. Stir the mixture at 0°C for 1-2 hours.
-
HF Evaporation: Remove the HF by a stream of nitrogen gas.
-
Peptide Precipitation: Wash the remaining resin and peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the washing step. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mechanistic Insight: Deprotection Chemistry
The successful application of this reagent relies on the differential acid lability of the protecting groups.
Figure 2. Orthogonality of protecting groups in Boc/Bzl peptide synthesis.
The Boc group is removed under moderate acidic conditions, while the benzyl-based protecting groups require stronger acids for cleavage.[1] This orthogonality is the cornerstone of the Boc/Bzl strategy, allowing for the selective deprotection of the Nα-amino group for chain elongation without disturbing the side-chain or C-terminal protecting groups.[1][2] The cleavage mechanism with strong acids like HF proceeds through an SN1 or SN2 pathway, generating carbocations that are subsequently trapped by scavengers to prevent side reactions with sensitive amino acid residues like tryptophan or methionine.[7]
Conclusion
This compound is a valuable and versatile building block for the synthesis of peptides containing serine residues. Its pre-protected side-chain and C-terminus, combined with a free amino group, offer flexibility in synthetic design, particularly within the framework of Boc-based solid-phase peptide synthesis. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can confidently and successfully incorporate this reagent into their peptide synthesis workflows to advance their research and development objectives.
References
- MedchemExpress. (n.d.). (R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid.
- PubChem. (n.d.). (R)-2-Amino-N-benzyl-3-methoxypropionamide.
- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
- MDPI. (2018). Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster of (R)-Lactic Acid and Ester Precursors. Molbank, 2018(3), M1010.
- Lead Sciences. (n.d.). This compound.
- Echemi. (n.d.). This compound Suppliers.
- Google Patents. (n.d.). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
- Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- MedChemExpress. (n.d.). (R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid-SDS.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- PubMed Central. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino.
- CymitQuimica. (n.d.). (R)-Benzyl 2-amino-3-(tert-butoxy)
- Oxford Academic. (n.d.). Principles and Practice of Solid-Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- ResearchGate. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Benchchem. (2023). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.
- PubChem. (n.d.). Benzyl 2-amino-3-(benzyloxy)propanoate.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Journal of the American Chemical Society. (1987). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide.
- Sigma-Aldrich. (2024).
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- SlideShare. (2022). Tag-assisted Liquid-phase Peptide Synthesis.
- ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chempep.com [chempep.com]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Application Notes & Protocols: (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Chiral Building Block
(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride is a strategically protected chiral amino acid derivative that serves as a valuable building block in modern organic synthesis. Its unique trifunctional nature, featuring a free amine (as a hydrochloride salt), a benzyl ester-protected carboxylic acid, and a tert-butyl ether-protected hydroxyl group, offers chemists a powerful tool for the stereocontrolled synthesis of complex molecules, particularly peptides, peptidomimetics, and other biologically active compounds.[1]
The chirality at the α-carbon is crucial for the synthesis of enantiomerically pure pharmaceuticals, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.[2] The hydrochloride salt form of the primary amine enhances the compound's stability and improves its handling characteristics as a solid. The strategic choice of the benzyl and tert-butyl protecting groups allows for their selective removal under different conditions, a concept known as orthogonal protection, which is fundamental to multi-step synthesis.[3][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this versatile building block.
Key Structural Features and Strategic Advantages
The utility of this compound stems from the distinct properties of its protecting groups:
-
Free Amine (as Hydrochloride Salt): The primary amine is readily available for nucleophilic attack, most commonly in amide bond formation, after a simple neutralization step. The hydrochloride form ensures stability during storage and handling.
-
Benzyl (Bn) Ester: This group protects the carboxylic acid. It is stable to a wide range of reaction conditions, including those used for the removal of acid-labile protecting groups like Boc and the basic conditions used for Fmoc deprotection. The benzyl ester is typically removed via catalytic hydrogenolysis.[5]
-
tert-Butyl (tBu) Ether: Protecting the side-chain hydroxyl group, the tert-butyl ether is robust and stable to many synthetic transformations, including catalytic hydrogenation. It is, however, readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA).[6]
This combination of protecting groups allows for a high degree of synthetic flexibility, enabling chemists to selectively unmask different functional groups at various stages of a synthetic sequence.
Application in Peptide Synthesis
The primary application of this building block is in the synthesis of peptides containing a serine residue with a protected hydroxyl group. The tert-butyl ether prevents unwanted side reactions at the hydroxyl group during peptide coupling.
General Protocol for Peptide Coupling
This protocol describes a standard solution-phase peptide coupling reaction using this compound and an N-protected amino acid.
Materials:
-
This compound
-
N-protected amino acid (e.g., Boc-Phe-OH, Fmoc-Ala-OH)
-
Coupling reagent (e.g., HBTU, HATU, EDC·HCl)
-
Base (e.g., Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))
Procedure:
-
Neutralization: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent. Cool the solution to 0 °C in an ice bath. Add the base (e.g., DIPEA, 1.1 eq) dropwise and stir for 15-20 minutes to neutralize the hydrochloride salt and liberate the free amine.
-
Pre-activation (for HBTU/HATU): In a separate flask, dissolve the N-protected amino acid (1.05 eq) and the coupling reagent (e.g., HBTU, 1.05 eq) in the anhydrous solvent. Add the base (e.g., DIPEA, 2.0 eq) and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the pre-activated amino acid solution to the solution of the free amine from step 1 at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel to obtain the desired product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the activated amino acid and the coupling reagents.
-
Base Selection: DIPEA is a common choice as it is a non-nucleophilic base that effectively neutralizes the hydrochloride salt and facilitates the activation and coupling steps without causing significant side reactions like racemization.
-
Excess Reagents: A slight excess of the N-protected amino acid and coupling reagent is often used to ensure complete consumption of the more valuable starting amine.
-
Aqueous Work-up: The washing steps are designed to remove unreacted starting materials, coupling byproducts, and the base. The acidic wash removes excess base, while the basic wash removes unreacted N-protected amino acid.
Deprotection Strategies: An Orthogonal Approach
The strategic placement of the benzyl ester and tert-butyl ether allows for their selective removal.
1. Selective Removal of the Benzyl Ester (Carboxylic Acid Deprotection)
Catalytic hydrogenolysis is the method of choice for cleaving the benzyl ester while leaving the tert-butyl ether intact.[7]
Protocol for Benzyl Ester Hydrogenolysis:
-
Dissolve the protected peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 10% w/w).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.
2. Selective Removal of the tert-Butyl Ether (Side-Chain Deprotection)
The tert-butyl ether is stable to hydrogenolysis but can be removed with strong acid.[8]
Protocol for tert-Butyl Ether Cleavage:
-
Dissolve the protected peptide in a suitable solvent like dichloromethane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA), often in a mixture with scavengers like triisopropylsilane (TIS) and water to prevent side reactions. A common cocktail is 95:2.5:2.5 TFA:TIS:H₂O.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolate the product by filtration or centrifugation and dry under vacuum.[9]
3. Global Deprotection
If both the benzyl ester and the tert-butyl ether need to be removed, a two-step process is typically employed: first, hydrogenolysis to remove the benzyl group, followed by acidolysis to cleave the tert-butyl ether.
Visualization of Synthetic Workflow
Caption: Workflow for peptide synthesis and orthogonal deprotection.
Application in the Synthesis of Chiral Scaffolds
Beyond linear peptides, this compound is a valuable starting material for constructing more complex chiral molecules and peptidomimetics. The orthogonally protected functional groups allow for stepwise elaboration of the molecule. For instance, the free amine can be derivatized, followed by selective deprotection of either the carboxylic acid or the hydroxyl group to introduce further diversity.
Data Summary
| Protecting Group | Typical Reagents for Removal | Stability |
| Benzyl (Bn) Ester | H₂, Pd/C | Stable to mild/strong acid and base. |
| tert-Butyl (tBu) Ether | Trifluoroacetic Acid (TFA) | Stable to catalytic hydrogenolysis and basic conditions. |
Conclusion
This compound is a highly useful and versatile chiral building block for organic synthesis. Its pre-installed, orthogonally protected functional groups provide a strategic advantage in the construction of complex molecules, particularly in the realm of peptide and peptidomimetic chemistry. The protocols and strategies outlined in this document offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors, enabling the efficient and stereocontrolled synthesis of novel chemical entities for drug discovery and development.
References
- CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine.
-
Benzyl Esters - Organic Chemistry Portal. [Link]
- Amino Acid Derivatives for Peptide Synthesis - [Source not further specified]
-
Synthesis of nonracemic hydroxyglutamic acids - Beilstein Journals. [Link]
-
ChemInform Abstract: Selective Cleavage of tertButyl Esters in the Presence of tertButyl Ethers. Application to the Synthesis of tert-Butoxy Amino Acids - ResearchGate. [Link]
-
Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Patsnap Eureka. [Link]
-
A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors - NIH. [Link]
-
Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine - Indian Academy of Sciences. [Link]
-
One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - ResearchGate. [Link]
-
Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2 - PMC - PubMed Central. [Link]
-
tert-Butyl Ethers - Organic Chemistry Portal. [Link]
- CA3139103A1 - Peptidomimetic agents, synthesis and uses thereof - Google P
- VI Protecting Groups and Orthogonal Protection Str
-
Synthesis of O-benzyl-L-serine - Supporting Information. [Link]
-
Cleavage Of Ethers With Acid - Master Organic Chemistry. [Link]
-
2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide | Journal of the American Chemical Society. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. [Link]
- US2793204A - Process for the synthesis of peptides - Google P
-
Novel peptidomimetics: synthesis, characterization, and molecular modeling studies - Arkivoc. [Link]
- WO2012117417A1 - Process for preparing (2r, 3s)
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino - PubMed Central. [Link]
-
On choosing the right ether for peptide precipitation after acid cleavage - UPF. [Link]
-
Benzyl Protection - Common Organic Chemistry. [Link]
-
Using the ribosome to synthesize peptidomimetics - PMC - NIH. [Link]
-
Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process - Organic Syntheses Procedure. [Link]
-
A Mild and Selective Method for the Cleavage of tert-Butyl Esters - ResearchGate. [Link]
-
NOVEL PEPTIDOMIMETIC COMPOUND AND DESIGN - European Patent Office - EP 4261830 A1. [Link]
Sources
- 1. Using the ribosome to synthesize peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. tert-Butyl Ethers [organic-chemistry.org]
- 7. Benzyl Esters [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. upf.edu [upf.edu]
Mastering Amide Bond Formation: Coupling Strategies for (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride
Introduction: The Significance of a Sterically Demanding Building Block
In the landscape of modern drug discovery and peptide chemistry, the synthesis of novel peptide structures with tailored properties is paramount. (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride, a derivative of serine, presents a unique building block for introducing a sterically encumbered, hydrophobic motif into a peptide sequence. The presence of the bulky tert-butyl ether on the side chain and the benzyl ester at the C-terminus offers significant advantages in terms of modulating peptide conformation and improving metabolic stability. However, these same features introduce considerable steric hindrance, transforming a seemingly routine peptide coupling into a reaction that requires careful consideration of reagents and conditions to achieve high yields and purity.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of effective coupling methods for this valuable amino acid derivative. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the selection of coupling reagents and reaction parameters, offering field-proven insights to navigate the challenges associated with this sterically demanding substrate.
Core Principles of Amide Bond Formation: Activating the Carboxyl Group
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[1] This process is not spontaneous and requires the "activation" of the carboxylic acid group to convert the hydroxyl into a better leaving group, thereby facilitating nucleophilic attack by the amine.[1] The choice of activating agent is critical and is dictated by factors such as the steric hindrance of the coupling partners, the potential for racemization of the chiral centers, and the desired reaction conditions.
For the coupling of an N-protected amino acid (the carboxyl component) with this compound (the amine component), two primary classes of coupling reagents are widely employed: carbodiimides and onium salts.
Navigating the Coupling Landscape: Reagent Selection and Mechanistic Insights
The hydrochloride salt of our target amine necessitates the use of a non-nucleophilic organic base to liberate the free amine in situ. Typically, one equivalent of a tertiary amine such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) is sufficient for this neutralization.[1]
Method 1: The Classic Carbodiimide Approach - EDC/HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a workhorse in peptide synthesis.
Mechanism of Action:
-
O-Acylisourea Formation: The carboxylic acid of the N-protected amino acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
Active Ester Formation: This intermediate is prone to racemization and can rearrange to an unreactive N-acylurea. HOBt intercepts the O-acylisourea to form a more stable and less reactive HOBt-ester. This active ester is less susceptible to racemization.
-
Nucleophilic Attack: The free amine of the (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate then attacks the carbonyl carbon of the HOBt-ester, forming the desired peptide bond and releasing HOBt.
Figure 1: EDC/HOBt Coupling Workflow.
Method 2: The High-Efficiency Onium Salt Approach - HATU
For sterically hindered couplings, onium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice.[2] HATU is known for its high reactivity and low racemization rates.
Mechanism of Action:
-
Active Ester Formation: In the presence of a base (typically DIEA), HATU reacts with the carboxylic acid of the N-protected amino acid to form a highly reactive HOAt-ester. The HOAt (1-hydroxy-7-azabenzotriazole) component makes the resulting ester more reactive than the corresponding HOBt-ester.
-
Nucleophilic Attack: The free amine of the (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate readily attacks the activated carbonyl, leading to the formation of the peptide bond.
Figure 2: HATU Coupling Workflow.
Comparative Data of Common Coupling Reagents
| Coupling Reagent | Class | Molar Mass ( g/mol ) | Key Features & Considerations |
| EDC.HCl | Carbodiimide | 191.70 | Water-soluble byproducts, cost-effective. May require longer reaction times for hindered couplings. |
| HOBt | Additive | 135.13 | Reduces racemization when used with carbodiimides. |
| HATU | Onium Salt | 380.23 | Highly reactive, fast reaction times, low racemization. Ideal for sterically hindered amino acids. More expensive. |
| HBTU | Onium Salt | 379.25 | Similar to HATU but generally considered slightly less reactive. A good alternative to HATU. |
| PyBOP | Phosphonium Salt | 520.38 | Effective for hindered couplings, byproducts are generally less hazardous than those from BOP. |
Detailed Experimental Protocols
Materials and General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents to prevent hydrolysis of activated intermediates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: EDC/HOBt Coupling of N-Boc-L-Alanine with this compound
This protocol provides a reliable and cost-effective method for the coupling reaction.
Materials:
-
N-Boc-L-Alanine
-
This compound
-
EDC.HCl
-
HOBt
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve N-Boc-L-Alanine (1.0 eq.) in anhydrous DCM (approx. 0.1 M).
-
Add HOBt (1.1 eq.) to the solution and stir until dissolved.
-
In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Neutralization and Activation:
-
Add NMM (1.1 eq.) dropwise to the cooled reaction mixture to neutralize the hydrochloride salt.
-
Add EDC.HCl (1.2 eq.) in one portion to the reaction mixture.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The extended reaction time is recommended due to the steric hindrance of the amine component.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
Protocol 2: HATU Coupling of N-Boc-L-Phenylalanine with this compound
This protocol is recommended for faster reaction times and potentially higher yields, especially when dealing with more sterically demanding N-protected amino acids like N-Boc-L-Phenylalanine.
Materials:
-
N-Boc-L-Phenylalanine
-
This compound
-
HATU
-
Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve N-Boc-L-Phenylalanine (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (approx. 0.1 M).
-
Add this compound (1.0 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Neutralization and Coupling:
-
Slowly add DIEA (2.2 eq.) to the cooled reaction mixture. The first equivalent neutralizes the hydrochloride salt, and the second equivalent facilitates the HATU-mediated activation.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
-
Reaction:
-
Continue stirring at room temperature for 2-4 hours. The reaction is typically much faster with HATU compared to EDC/HOBt.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.[5]
-
Troubleshooting and Key Considerations
-
Low Yields:
-
Incomplete reaction: For EDC/HOBt couplings, consider extending the reaction time up to 48 hours. For both methods, ensure all reagents and solvents are anhydrous.
-
Steric hindrance: If yields remain low with EDC/HOBt, switching to a more powerful coupling reagent like HATU or PyBOP is recommended.
-
-
Side Reactions:
-
Racemization: While generally low with HOBt and HATU, racemization can be minimized by maintaining low temperatures during the initial activation and coupling steps.
-
N-acylurea formation (EDC/HOBt): This unreactive byproduct can form if the O-acylisourea intermediate is not efficiently trapped by HOBt. Ensure HOBt is added before or concurrently with EDC.
-
-
Purification Challenges:
Conclusion
The successful coupling of this compound hinges on a rational approach to reagent selection and careful execution of the reaction protocol. While the classic EDC/HOBt method offers a cost-effective solution, the sterically demanding nature of this amino acid derivative often calls for the superior reactivity of onium salt-based reagents like HATU to ensure efficient and high-yielding amide bond formation. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently incorporate this valuable building block into their synthetic endeavors, paving the way for the creation of novel and impactful peptide-based therapeutics.
References
- Bhattacharya, S., et al. (2011). Synthesis and characterization of a novel dipeptide analogue. Der Pharma Chemica, 3(3), 174-188.
- BenchChem. (2025). Technical Guide: BOC-L-Alanine Benzyl Ester in Peptide Synthesis.
- ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
- Biotage. (2023, February 2).
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Gikas, M., et al. (1992). Structure of N-tert-butoxycarbonyl-L-phenylalanine benzyl ester.
- Gazal, S., et al. (2022). Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. Molecules, 27(5), 1583.
- Bachem. (n.d.).
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Google Patents. (n.d.). CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine.
- Fukuyama, T., et al. (2023). Rapid and column-chromatography-free peptide chain elongation via a one-flow, three-component coupling approach.
- Organic Syntheses. (n.d.). Procedure 6.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sources
Application Note & Protocols: Strategic Deprotection of the tert-Butoxy Group in (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate Hydrochloride
Introduction: Navigating the Deprotection of a Key Serine Derivative
(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride is a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of peptides and complex pharmaceutical intermediates.[1][2] Its structure features three key functional groups: a benzyl (Bn) ester protecting the carboxylic acid, a primary amine present as a hydrochloride salt, and a tert-butyl (t-Bu) ether protecting the side-chain hydroxyl group of the serine backbone. The strategic removal of these protecting groups is paramount to its utility.
This guide provides an in-depth analysis and detailed, field-proven protocols for the selective deprotection of the tert-butoxy group. The primary objective is to liberate the hydroxyl functionality to yield (R)-Benzyl 2-amino-3-hydroxypropanoate hydrochloride, while preserving the benzyl ester. We will explore the mechanistic underpinnings of the most effective techniques, offer step-by-step experimental procedures, and discuss critical parameters for achieving high yield and purity.
The Core Principle: Acid-Catalyzed Cleavage of tert-Butyl Ethers
The stability of the tert-butyl ether is significant under basic and nucleophilic conditions, but it is intrinsically labile to acid. This chemical dichotomy is the foundation of its use as a protecting group. The deprotection proceeds via an acid-catalyzed elimination mechanism, which is highly efficient due to the formation of a stable tertiary carbocation.
Mechanistic Breakdown:
-
Protonation: The reaction initiates with the protonation of the ether oxygen by a strong acid (H-A). This step converts the alkoxy group into a good leaving group (an alcohol).
-
Carbocation Formation: The C-O bond cleaves, releasing the alcohol and forming a relatively stable tert-butyl carbocation. This is typically the rate-determining step.[3]
-
Elimination: The highly reactive tert-butyl carbocation is then quenched. In most non-aqueous acidic conditions, it undergoes rapid deprotonation by a weak base (e.g., the conjugate base of the acid, A⁻) to form isobutylene, a volatile gas.[4] In aqueous acidic media, it can be trapped by water to form tert-butanol.
This mechanism's reliance on a stable carbocation intermediate makes the tert-butoxy group significantly more acid-sensitive than other protecting groups like the benzyl ester, allowing for selective cleavage.
Caption: Mechanism of acid-catalyzed tert-butyl ether cleavage.
Experimental Protocols: From Theory to Practice
Two primary methods are presented, utilizing trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane. The choice between them often depends on the substrate's sensitivity to acid strength, desired workup procedure, and available laboratory resources.
Method 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
TFA is a strong, volatile organic acid that is highly effective for cleaving acid-labile protecting groups. It is often used in a mixture with a solvent like dichloromethane (DCM) and a "scavenger" to trap the liberated tert-butyl cation.
Causality Behind Experimental Choices:
-
TFA: Provides the necessary acidic environment for efficient cleavage. Using it in excess ensures the reaction goes to completion.
-
DCM: A common solvent that offers good solubility for the starting material and is inert under these conditions.
-
Scavenger (e.g., Triethylsilane or Water): The nascent tert-butyl cation is a potent electrophile and can cause side reactions, such as alkylation of the desired product or other sensitive functional groups.[5] Scavengers are nucleophiles added to irreversibly trap this cation. Water is a simple and effective scavenger, forming tert-butanol.
Protocol:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control any potential exotherm and minimize side reactions.
-
Reagent Addition: Slowly add a pre-prepared mixture of TFA and a scavenger. A common mixture is 95:5 (v/v) TFA:Water. Add approximately 10-20 volumes relative to the substrate.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[5] The product will be more polar (lower Rf on silica gel).
-
Workup: Upon completion, concentrate the reaction mixture in vacuo to remove the TFA and DCM. Co-evaporate with toluene or DCM (3x) to ensure complete removal of residual TFA.
-
Purification: The resulting crude hydrochloride salt is often of high purity. If necessary, it can be purified by precipitation/trituration from a solvent system like diethyl ether or by silica gel chromatography if the free base is desired (after neutralization).
Self-Validation: The final product, (R)-Benzyl 2-amino-3-hydroxypropanoate hydrochloride, should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.
Method 2: Hydrogen Chloride (HCl) in Dioxane
Using a solution of HCl in an anhydrous organic solvent like 1,4-dioxane is a standard and often milder alternative to neat TFA. It provides a controlled acidic environment and directly yields the hydrochloride salt of the product.
Causality Behind Experimental Choices:
-
4M HCl in Dioxane: This commercially available reagent is a convenient source of anhydrous HCl. The concentration is sufficient to drive the deprotection without being excessively harsh.[6][7]
-
Anhydrous Conditions: The absence of water ensures that the primary side-product is gaseous isobutylene, which simplifies workup as it escapes the reaction mixture.
Protocol:
-
Preparation: To a clean, dry round-bottom flask with a stir bar, add this compound (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a commercial solution of 4M HCl in 1,4-dioxane (10-20 eq of HCl).
-
Reaction: Stir the resulting suspension or solution at room temperature for 2-6 hours. The reaction may become a clear solution as it progresses.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo. The product will precipitate as the hydrochloride salt.
-
Purification: Wash the solid residue with a non-polar solvent like diethyl ether or hexanes to remove any organic-soluble impurities. Dry the resulting white solid under high vacuum.
Comparative Data and Workflow Summary
The selection of a deprotection strategy is guided by several factors, summarized below.
| Parameter | Method 1: TFA/DCM/H₂O | Method 2: 4M HCl in Dioxane |
| Acid Strength | Very Strong | Strong |
| Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Scavenger | Required (e.g., H₂O, TES) | Not typically required |
| Workup | Evaporation, co-evaporation | Evaporation, trituration |
| Byproducts | tert-butanol, isobutylene | Isobutylene (gas) |
| Key Advantage | Rapid and highly effective | Milder, simpler workup |
| Considerations | Requires careful removal of TFA | Dioxane is a peroxide-former |
graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10];Start [label="Start:\n(R)-Benzyl 2-amino-3-\n(tert-butoxy)propanoate HCl"]; Setup [label="Reaction Setup:\n- Dissolve in Solvent (e.g., DCM)\n- Cool to 0°C (for TFA method)"]; Addition [label="Reagent Addition:\n- TFA/Scavenger OR\n- HCl in Dioxane"]; Reaction [label="Stir at RT\n(1-6 hours)"]; Monitor [label="Monitor Progress\n(TLC or LC-MS)"]; Workup [label="Workup:\n- Concentrate in vacuo\n- Co-evaporate or Triturate"]; Purify [label="Purification:\n- Wash with Et2O\n- Dry under vacuum"]; Analyze [label="Analysis:\n- NMR, MS\n- Confirm Purity & Identity"]; End [label="Final Product:\n(R)-Benzyl 2-amino-3-\nhydroxypropanoate HCl", fillcolor="#34A853"];
Start -> Setup -> Addition -> Reaction -> Monitor -> Workup -> Purify -> Analyze -> End; }
Caption: General experimental workflow for tert-butoxy deprotection.
Concluding Remarks for the Practicing Scientist
The selective deprotection of the tert-butoxy group from this compound is a critical transformation for its use in further synthetic steps. Both TFA and HCl in dioxane are robust and reliable methods for achieving this goal. The choice of protocol should be guided by the overall synthetic strategy, the acid sensitivity of other functional groups in more complex substrates, and practical considerations of workup and purification. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and efficiently perform this deprotection to obtain the desired hydroxylated product in high yield and purity, ready for subsequent applications in drug discovery and development.
References
-
Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Ethers. Available at: [Link]
-
Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. Available at: [Link]
-
StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Available at: [Link]
-
Kallitsis, I., et al. (2010). Supporting Information for Polymer Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Lead Sciences. This compound. Available at: [Link]
-
Sun, H., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Available at: [Link]
-
Evans, D. A. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. Available at: [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Available at: [Link]
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. This compound [cymitquimica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride
Introduction
(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride is a chiral amino acid derivative of significant interest in pharmaceutical development and organic synthesis. As a key building block, the precise and accurate quantification of this compound is paramount for ensuring the quality, efficacy, and safety of downstream products. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. The protocols detailed herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring scientific integrity and reproducibility.
High-Performance Liquid Chromatography (HPLC) for Potency and Purity
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the potency and purity of non-volatile and thermally labile compounds like this compound. The presence of a chromophore in the benzyl group allows for straightforward detection using a UV detector.
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is recommended due to the compound's moderate polarity. A C18 stationary phase provides excellent retention and separation from potential impurities. The choice of a gradient elution with a mobile phase consisting of acetonitrile and water with an acidic modifier, such as trifluoroacetic acid (TFA), ensures sharp peaks and good resolution. TFA protonates the free amine, enhancing its retention on the non-polar stationary phase and minimizing peak tailing.
Experimental Protocol: Quantitative Analysis by RP-HPLC
This protocol is adapted from established methods for similar N-Boc and benzyl-protected amino acids and should be fully validated for the specific analyte.[1]
1.2.1. Materials and Reagents
-
This compound reference standard (purity ≥99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
1.2.2. Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
1.2.3. Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 1:1 (v/v) mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Prepare the test sample in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter.
1.2.4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% (v/v) TFA |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) TFA |
| Gradient | 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 220 nm and 254 nm |
| Injection Volume | 10 µL |
1.2.5. Data Analysis and Calculation
The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to that of the reference standard.
Purity (%) = (Areasample / Areastandard) x (Concentrationstandard / Concentrationsample) x 100
Method Validation (Illustrative)
All analytical methods must be validated to ensure they are suitable for their intended purpose.[2][3] The following table provides illustrative acceptance criteria based on ICH guidelines.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Specificity | Peak purity index > 0.999, no co-eluting peaks |
Chiral HPLC for Enantiomeric Purity
The enantiomeric purity of this compound is a critical quality attribute. Chiral HPLC is the preferred method for separating and quantifying the (S)-enantiomer.
Rationale for Method Selection
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the separation of enantiomers of N-protected amino acid derivatives.[4][5] Normal-phase chromatography with a mobile phase of hexane and a polar modifier like isopropanol often provides the best resolution.
Experimental Protocol: Enantiomeric Purity by Chiral HPLC
2.2.1. Materials and Reagents
-
This compound reference standard
-
(S)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride (for peak identification, if available)
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA, HPLC grade)
2.2.2. Instrumentation
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm).
2.2.3. Sample Preparation
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
2.2.4. Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralcel OD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| UV Detection | 220 nm |
| Injection Volume | 20 µL |
2.2.5. Data Analysis and Calculation
The enantiomeric purity is calculated as the percentage of the peak area of the (R)-enantiomer relative to the total area of both enantiomer peaks.
Enantiomeric Purity (%) = [Area(R)-enantiomer / (Area(R)-enantiomer + Area(S)-enantiomer)] x 100
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Rationale for Method Selection
¹H qNMR is a powerful technique for the quantification of this compound. The molecule has several well-resolved protons that can be used for quantification, such as the protons of the tert-butyl group or the benzyl group. An internal standard with a known purity and a signal in a clear region of the spectrum is used for accurate quantification.
Experimental Protocol: Quantification by ¹H qNMR
3.2.1. Materials and Reagents
-
This compound sample
-
Maleic acid (certified internal standard, purity ≥99.5%)
-
Deuterated methanol (CD₃OD, 99.8 atom % D)
3.2.2. Instrumentation
-
NMR spectrometer (e.g., 400 MHz or higher)
3.2.3. Sample Preparation
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of maleic acid internal standard into the same NMR tube.
-
Add approximately 0.75 mL of CD₃OD to the NMR tube and gently agitate to dissolve.
3.2.4. NMR Acquisition Parameters
| Parameter | Setting |
| Pulse Program | Standard quantitative ¹H experiment |
| Relaxation Delay (d1) | 30-60 seconds (at least 5 x T₁ of the slowest relaxing proton) |
| Number of Scans | 8 or 16 |
| Acquisition Time | ≥ 3 seconds |
| Pulse Angle | 90° |
3.2.5. Data Analysis and Calculation
The concentration of the analyte is calculated using the following formula:
Panalyte = (Ianalyte / Istd) x (Nstd / Nanalyte) x (Manalyte / Mstd) x (mstd / manalyte) x Pstd
Where:
-
P = Purity
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
For this compound, the signal for the 9 protons of the tert-butyl group can be used. For maleic acid, the signal for the 2 olefinic protons is used.
Experimental Workflows and Data Visualization
HPLC Analysis Workflow
Caption: Workflow for HPLC quantification.
qNMR Analysis Workflow
Caption: Workflow for qNMR quantification.
References
-
Liu, K.-T., et al. (2008). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Journal of Food and Drug Analysis, 16(5), 12. [Link]
- Grillo, R., et al. (2009). Validation of an HPLC Method for quantitative Determination of Benzocaine in PHBV-Microparticles and PLA-Nanoparticles.
- Kim, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 249-257.
- Del Bubba, M., et al. (2006). O-Benzyl-(S)-Serine, a New Chiral Selector for Ligand-Exchange Chromatography of Amino Acids.
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Galo, et al. (2015). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
-
Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. [Link]
-
Nanalysis. (n.d.). Quantitative NMR (qNMR). [Link]
- Choi, S., et al. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 22(12), 2197.
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
- Armstrong, D. W., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Chirality, 10(7), 553-561.
- Zotou, A., et al. (2006). Validation of a HPLC method for the determination of SK3530 in drug substance and tablets. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 573-581.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 3. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Deep Dive into the Reaction Kinetics of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and development, the precise understanding of a molecule's behavior is not merely advantageous; it is paramount. (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride, a chiral building block, holds significant potential in the synthesis of complex pharmaceutical intermediates. Its utility, however, is intrinsically linked to its stability and reactivity under various conditions. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering not just protocols, but a foundational understanding of the "why" behind the experimental design for studying the reaction kinetics of this important molecule. We will delve into the core principles that govern its transformations, providing you with the tools to predict, control, and optimize its use in your synthetic endeavors.
Significance and Physicochemical Properties
This compound is a trifunctional molecule, possessing a chiral center, a primary amine (as a hydrochloride salt), a benzyl ester, and a tert-butyl ether. This unique combination of functional groups makes it a versatile intermediate, but also presents challenges in terms of selective transformations and stability.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂ClNO₃ | [1] |
| Molecular Weight | 287.78 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
The presence of the hydrochloride salt enhances the stability of the free amine and improves its solubility in polar solvents. The benzyl ester and tert-butyl ether act as protecting groups, which can be selectively removed under specific conditions. Understanding the kinetics of these deprotection reactions, as well as potential side reactions like racemization or hydrolysis, is critical for its effective use.
Core Kinetic Considerations: A Mechanistic Perspective
The primary reactions of interest for this compound involve the cleavage of its protecting groups: the benzyl ester and the tert-butyl ether, as well as reactions involving the free amine upon neutralization.
Benzyl Ester Cleavage: Hydrogenolysis
The benzyl ester is most commonly removed via catalytic hydrogenolysis. This reaction is typically heterogeneous, involving a solid catalyst (e.g., Palladium on carbon) and gaseous hydrogen.
-
Causality of Experimental Choices:
-
Catalyst Selection (Pd/C): Palladium is highly effective in activating the C-O bond of the benzyl ester for cleavage by hydrogen. The carbon support provides a high surface area for the reaction.
-
Solvent: Protic solvents like methanol or ethanol are excellent choices as they can solvate the substrate and do not poison the catalyst.
-
Hydrogen Pressure: Increasing the hydrogen pressure can increase the rate of reaction by increasing the concentration of dissolved hydrogen.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. Room temperature is often a good starting point.
-
Amine Deprotection and Reactions
The primary amine is present as a hydrochloride salt. To participate in nucleophilic reactions (e.g., acylation), it must first be neutralized with a non-nucleophilic base.
-
Causality of Experimental Choices:
-
Base Selection: A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial to prevent the base from competing with the desired nucleophilic attack.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are typically used to avoid side reactions with the activated acylating agent.
-
tert-Butyl Ether Stability
The tert-butyl ether is generally stable to the conditions used for benzyl ester hydrogenolysis and amine acylation. Its cleavage typically requires strong acidic conditions.
-
Causality of Experimental Choices:
-
Acid Selection: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent are required to protonate the ether oxygen, facilitating cleavage to form a stable tert-butyl cation.[2]
-
Scavengers: The liberated tert-butyl cation can potentially alkylate other nucleophilic sites. The addition of a scavenger like triisopropylsilane (TIS) can trap this cation.
-
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating, incorporating controls and detailed analytical steps to ensure the integrity of the kinetic data.
General Analytical Protocol: HPLC Method for Kinetic Monitoring
High-Performance Liquid Chromatography (HPLC) is the cornerstone for monitoring the progress of these reactions.[3]
-
Instrumentation: A standard HPLC system with a UV detector is sufficient.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is typically effective for separating the starting material, intermediates, and products.
-
Detection: UV detection at a wavelength where the aromatic benzyl group shows strong absorbance (e.g., 254 nm).
-
Internal Standard: The use of a stable, non-reactive internal standard (e.g., naphthalene) is crucial for accurate quantification.
Protocol 1: HPLC Method Development and Validation
-
Standard Preparation: Prepare stock solutions of the starting material, expected products, and the internal standard in the mobile phase.
-
Method Development: Develop a gradient elution method that provides baseline separation of all components.
-
Calibration: Generate a calibration curve for the starting material against the internal standard by injecting known concentrations.
-
Validation: Assess the method for linearity, accuracy, and precision according to standard validation protocols.[4]
Kinetic Study of Benzyl Ester Hydrogenolysis
This protocol will determine the rate of cleavage of the benzyl ester.
Protocol 2: Kinetic Analysis of Catalytic Hydrogenolysis
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1 mmol) and a suitable solvent (e.g., 20 mL of methanol).
-
Internal Standard: Add a known amount of the internal standard.
-
Catalyst Addition: Add 10% Pd/C catalyst (e.g., 5 mol%).
-
Reaction Initiation: Secure the flask to a hydrogenator or use a hydrogen balloon. Start vigorous stirring and begin timing (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately filter the aliquot through a syringe filter to remove the catalyst and quench the reaction. Dilute the sample with the mobile phase.
-
Analysis: Analyze the quenched samples by the validated HPLC method.
-
Data Analysis: Plot the concentration of the starting material versus time. Determine the reaction order and rate constant.
Kinetic Study of N-Acylation
This protocol will determine the rate of a model acylation reaction.
Protocol 3: Kinetic Analysis of N-Acylation
-
Reaction Setup: In a thermostated vial, dissolve this compound (e.g., 0.5 mmol) and the internal standard in an aprotic solvent (e.g., 10 mL of DCM).
-
Neutralization: Add a non-nucleophilic base (e.g., DIPEA, 1.1 equivalents).
-
Reaction Initiation: Add the acylating agent (e.g., acetic anhydride, 1.0 equivalent) and start timing (t=0).
-
Sampling and Quenching: At specified time points, withdraw an aliquot and quench the reaction by adding it to a solution of a primary amine (e.g., benzylamine) to consume any remaining acylating agent.
-
Analysis: Analyze the quenched samples by HPLC.
-
Data Analysis: Plot the concentration of the starting material versus time to determine the kinetic parameters.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a kinetic study.
Caption: General workflow for a kinetic study.
Chiral Integrity Analysis
Maintaining the enantiomeric purity of the chiral center is critical. Chiral HPLC or GC can be used to assess the enantiomeric excess (ee) of the starting material and the product.[5][6]
Protocol 4: Chiral HPLC Analysis
-
Column Selection: Utilize a chiral stationary phase (CSP) column suitable for amino acid derivatives.
-
Method Development: Develop an isocratic or gradient method that separates the (R) and (S) enantiomers.
-
Analysis: Analyze the starting material and the final product under the developed chiral method to determine the enantiomeric purity.
Data Presentation and Interpretation
All quantitative data should be summarized in tables for easy comparison.
Table 1: Example Data for Hydrogenolysis Kinetics
| Time (min) | Peak Area (Starting Material) | Peak Area (Internal Standard) | Concentration (M) |
| 0 | 12543 | 8976 | 0.0500 |
| 5 | 10234 | 8980 | 0.0408 |
| 10 | 8345 | 8975 | 0.0333 |
| 20 | 5678 | 8978 | 0.0226 |
| 30 | 3890 | 8977 | 0.0155 |
| 60 | 1234 | 8979 | 0.0049 |
| 120 | <100 | 8976 | <0.0004 |
By plotting ln[Concentration] vs. time, a linear relationship would indicate a first-order reaction, and the negative of the slope would be the rate constant, k.
Conclusion: Towards Predictive Chemistry
By systematically applying the principles and protocols outlined in this guide, researchers can gain a deep and quantitative understanding of the reaction kinetics of this compound. This knowledge is not merely academic; it is a powerful tool for process optimization, impurity control, and the rational design of synthetic routes in drug development. The emphasis on self-validating protocols and a clear understanding of the underlying chemical principles will empower you to confidently and efficiently utilize this versatile chiral building block.
References
- WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid - Google Patents. (2012).
-
Analytical Methods for Amino Acids. (n.d.). Shimadzu. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2014). Acta Naturae. [Link]
-
A Kinetic Study of the Reactions of Amino Acids and Peptides with Trinitrobenzenesulfonic Acid. (1966). Biochemistry. [Link]
-
Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... (n.d.). ResearchGate. [Link]
-
Analyses of amino acids, Enantiomeric purity. (n.d.). Iris Biotech GmbH. [Link]
-
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Food Research. [Link]
-
Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. (2008). Journal of Medicinal Chemistry. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2020). Organic Process Research & Development. [Link]
-
How should I deprotect Boc-amino group without breaking ester bond? (2015). ResearchGate. [Link]
-
Analysis of Amino Acids by HPLC. (2010). Agilent. [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (2019). RSC Publishing. [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (2021). ChemRxiv. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. [Link]
- CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents. (2020).
-
Dual protection of amino functions involving Boc. (2013). RSC Publishing. [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. (2015). Molecules. [Link]
-
Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. [Link]
-
Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. (2014). Amino Acids. [Link]
-
Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. (n.d.). E-Space. [Link]
-
Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... (2022). ACS Omega. [Link]
-
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. (n.d.). PubChem. [Link]
-
Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride. (n.d.). Pharmaffiliates. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride
Welcome to the technical support center for the synthesis of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common reaction failures with in-depth, evidence-based troubleshooting strategies in a practical question-and-answer format.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of protecting groups to achieve the desired product with high chemical and optical purity. A common and logical synthetic route commences with N-Boc protected (R)-serine and involves the protection of the side-chain hydroxyl group, followed by esterification of the carboxylic acid, and finally, selective deprotection of the amino group and salt formation.
Caption: A typical synthetic workflow for this compound.
Frequently Asked Questions & Troubleshooting Guides
This section is divided into the critical stages of the synthesis, addressing potential failures and providing detailed solutions.
Part 1: O-tert-butylation of N-Boc-(R)-serine
The introduction of the tert-butyl ether on the side-chain hydroxyl group is typically acid-catalyzed. This presents the potential for premature cleavage of the acid-labile N-Boc group.
Question: My N-Boc group is being partially or fully removed during the O-tert-butylation step. How can I prevent this?
Answer: This is a common issue arising from overly harsh acidic conditions. The N-Boc group is sensitive to strong acids, and the conditions for O-tert-butylation must be carefully controlled.
-
Causality: The mechanism for both O-tert-butylation with isobutylene and N-Boc deprotection involves protonation and the formation of a carbocation. If the acid concentration or strength is too high, the equilibrium will favor the deprotection of the more labile N-Boc group.
-
Troubleshooting Protocol:
-
Catalyst Choice: Use a milder acid catalyst. While strong acids like sulfuric acid can be used, a solid-supported acid catalyst or a weaker Lewis acid can provide better selectivity. A common choice is a catalytic amount of p-toluenesulfonic acid (TsOH)[1].
-
Temperature Control: Perform the reaction at a lower temperature. O-tert-butylation can often proceed at or slightly below room temperature, whereas N-Boc cleavage is accelerated at higher temperatures.
-
Reaction Monitoring: Closely monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time that maximizes the yield of the desired product while minimizing N-Boc deprotection.
-
Part 2: Benzyl Esterification of N-Boc-O-tert-butyl-(R)-serine
This step is critical and prone to issues such as low yield and, most importantly, racemization, which would compromise the stereochemical integrity of the final product.
Question: The yield of my benzyl esterification is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in Fischer-Speier type esterifications are often due to incomplete reaction or the formation of side products. For amino acids with polar side chains like serine, reaction conditions can be particularly challenging[2].
-
Causality: The esterification reaction is an equilibrium process. The removal of water is essential to drive the reaction to completion. Inadequate water removal is a primary cause of low yields.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low esterification yields.
-
Detailed Protocol for Improved Yield:
-
Reaction Setup: A mixture of N-Boc-O-tert-butyl-(R)-serine (1.0 eq), benzyl alcohol (3.0-5.0 eq), and p-toluenesulfonic acid monohydrate (1.2 eq) in cyclohexane is heated to reflux[2][3].
-
Azeotropic Water Removal: Use a Dean-Stark apparatus to azeotropically remove the water generated during the reaction. Cyclohexane is an excellent solvent for this purpose as it forms a suitable azeotrope with water and has been shown to minimize racemization[2][4].
-
Reagent Purity: Benzyl alcohol can contain oxidative by-products that may interfere with the reaction. If in doubt, distill the benzyl alcohol before use[5].
-
Question: I am concerned about racemization during the benzyl esterification. How can I detect and prevent it?
Answer: Racemization is a significant risk in amino acid chemistry, particularly under acidic conditions and at elevated temperatures. The use of certain solvents, like toluene, has been shown to promote racemization[2][4].
-
Causality: Racemization at the α-carbon is facilitated by the protonation of the α-amino group (even when Boc-protected, some degree of protonation can occur), which increases the acidity of the α-proton. Deprotonation leads to a planar enolate intermediate, which can be re-protonated from either face, leading to a loss of stereochemical integrity.
-
Detection and Prevention Strategies:
| Strategy | Description |
| Solvent Selection | Use cyclohexane instead of toluene for azeotropic water removal. Cyclohexane has a lower boiling point and has been demonstrated to significantly reduce or eliminate racemization during the benzylation of serine[2][4]. |
| Temperature Control | Operate at the lowest effective temperature for the reaction. |
| Additives | In some cases, the addition of a small amount of a hydrazine compound, such as phenylhydrazine, can suppress racemization, particularly when oxidative impurities are present[5]. |
| Chiral Analysis | The most reliable method for detecting racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis of the final product or the esterified intermediate. |
Part 3: Selective N-Boc Deprotection and Hydrochloride Salt Formation
This final step is a delicate balancing act. The goal is to quantitatively remove the N-Boc group while leaving the tert-butyl ether and the benzyl ester intact.
Question: During the N-Boc deprotection with acid, I am also cleaving the tert-butyl ether or the benzyl ester. How can I achieve selective deprotection?
Answer: This is a classic challenge of "quasi-orthogonal" protecting group strategies. While the N-Boc group is the most acid-labile, the tert-butyl ether and, to a lesser extent, the benzyl ester are also susceptible to cleavage under strong acidic conditions.
-
Causality: The stability of these protecting groups to acid follows the general trend: N-Boc < O-tert-butyl ether < O-benzyl ester. The conditions for deprotection must be carefully chosen to exploit these differences in lability.
-
Recommended Protocols for Selective N-Boc Deprotection:
| Reagent/Conditions | Protocol Details | Key Advantages & Considerations |
| Anhydrous HCl in an Organic Solvent | Prepare a saturated solution of anhydrous HCl gas in a non-polar, aprotic solvent like diethyl ether, dioxane, or ethyl acetate. Add this solution to the N-Boc protected substrate at 0°C and stir for 1-2 hours. The hydrochloride salt of the product often precipitates from the solution[6]. | This is a classic and often successful method. The low temperature and the use of a non-polar solvent help to minimize the cleavage of the more resistant protecting groups. |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Use a dilute solution of TFA (e.g., 20-30%) in DCM at room temperature. The reaction is typically complete within an hour. It is crucial to monitor the reaction closely by TLC or LC-MS to avoid over-exposure to the acid[7]. | TFA is a very effective deprotecting agent, but its strength can lead to the cleavage of the tert-butyl ether. Lower concentrations and shorter reaction times are key. |
| TMSCl in 2,2,2-Trifluoroethanol (TFE)/DCM | A user-reported method suggests using trimethylsilyl chloride (TMSCl) in a mixture of TFE and DCM for rapid and selective N-Boc deprotection, with the tert-butyl ester being significantly more stable under these conditions[6]. | This less common method may offer a milder alternative to strong protic acids. |
-
Self-Validating System:
-
Initial Small-Scale Test: Before committing the bulk of your material, perform the deprotection on a small scale and analyze the crude product by LC-MS. Look for the mass of the desired product as well as the masses corresponding to the cleavage of the tert-butyl group (loss of 56 Da) and the benzyl group (loss of 90 Da).
-
NMR Analysis: After purification, ¹H NMR spectroscopy can confirm the presence of the tert-butyl (a singlet around 1.2-1.3 ppm) and benzyl groups (aromatic protons and a benzylic CH₂ singlet).
-
Question: My final product is an oil and difficult to purify. What can I do?
Answer: While the hydrochloride salt is often crystalline, it can sometimes form an oil, especially if impurities are present.
-
Troubleshooting Purification:
-
Precipitation/Crystallization: Ensure the final product is fully protonated as the hydrochloride salt. Adding a solution of anhydrous HCl in ether to a solution of the free amine in a non-polar solvent is a reliable method to precipitate the salt. If it oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal if available.
-
Alternative Salt Formation: If the hydrochloride salt proves difficult to crystallize, consider forming the p-toluenesulfonate (tosylate) salt. Amino acid esters are often isolated as their tosylate salts, which are typically highly crystalline solids[2][3][4]. This can be achieved by treating the free amine with one equivalent of p-toluenesulfonic acid.
-
Chromatography of the Free Amine: If salt formation is problematic, you can purify the free amine by column chromatography on silica gel (often with a mobile phase containing a small amount of a weak base like triethylamine to prevent streaking) and then convert the purified free amine to the hydrochloride salt.
-
References
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
- JP2000247934A - Production of amino acid benzyl ester having high optical purity.
-
Bartoli, G., et al. (2006). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. ResearchGate. [Link]
-
Bolchi, C., et al. (2017). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. [Link]
-
G.K., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. [Link]
- CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine.
-
Bolchi, C., et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. [Link]
-
Reddit. (2023). Method to remove Boc in the presence of t-butylester. r/Chempros. [Link]
- CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride.
-
D'Andrea, S. V., et al. (2001). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). N-[tert-butoxycarbonyl]-L-serine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2017). Racemization in amino acids?. [Link]
-
Supporting Information for: Synthesis of O-benzyl-L-serine. [Link]
Sources
- 1. CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine - Google Patents [patents.google.com]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JP2000247934A - Production of amino acid benzyl ester having high optical purity - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Purification of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this chiral building block. Our goal is to provide practical, experience-driven advice to help you achieve high purity and enantiomeric excess in your product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process. Each problem is analyzed with potential causes and actionable solutions, grounded in established chemical principles.
Problem 1: Product Fails to Crystallize or Oils Out
You've completed the synthesis and workup, but upon attempting crystallization, the product either remains in solution or separates as an intractable oil instead of a solid.
Potential Causes:
-
Presence of Impurities: High levels of impurities, particularly unreacted starting materials or by-products, can act as cryoprotectants, inhibiting lattice formation.
-
Incorrect Solvent System: The chosen solvent may be too good a solvent, even at low temperatures, or the anti-solvent may be causing the product to crash out too quickly as an amorphous oil.
-
Residual Water or Solvents: Traces of water or other solvents from the reaction or workup can interfere with crystallization.
Recommended Solutions:
-
Re-evaluate the Solvent System: A good crystallization solvent should dissolve the compound when hot but have low solubility when cold. For polar hydrochloride salts, alcohol and ether combinations are effective.[1]
-
Protocol: Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol). Slowly add a non-polar anti-solvent (e.g., diethyl ether, hexane) until slight turbidity persists. Reheat to clarify and then allow to cool slowly.[1]
-
-
Perform a Pre-purification Step: If the crude product is heavily contaminated, a preliminary purification is necessary.
-
Liquid-Liquid Extraction: Neutralize the hydrochloride salt to its free base form with a mild aqueous base like sodium bicarbonate (NaHCO₃).[2] Extract the free base into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer to remove water-soluble impurities, then dry and concentrate. The free base can then be re-dissolved in a suitable solvent and the hydrochloride salt reformed by adding a solution of HCl in ether or isopropanol, which often precipitates the purified salt.
-
Silica Gel Chromatography: While chromatography of the salt can be difficult, purifying the free base on silica gel is often effective. After neutralization and extraction, the concentrated free base can be purified using a solvent system like ethyl acetate/hexane before reforming the salt.[3]
-
-
Ensure Anhydrous Conditions: Co-evaporate the crude product with a solvent like toluene to azeotropically remove residual water before attempting crystallization.[1]
Problem 2: Low Chemical Purity After Recrystallization
Analysis by HPLC or NMR shows that the crystallized product still contains significant chemical impurities.
Potential Causes:
-
Co-crystallization: Impurities with similar structures or polarities may have co-crystallized with the product.
-
Inefficient Mother Liquor Removal: Inadequate washing of the filtered crystals can leave behind impurity-rich mother liquor on the crystal surfaces.
-
Product Degradation: The compound may be unstable under the purification conditions (e.g., prolonged heating during recrystallization).
Recommended Solutions:
-
Optimize Recrystallization Conditions:
-
Solvent Choice: Experiment with different solvent systems. A table of suggested systems is provided below. The goal is to maximize the solubility difference between the product and the key impurities.
-
Cooling Rate: Allow the solution to cool slowly and without disturbance. Rapid cooling often traps impurities within the crystal lattice. If necessary, store the flask at 4°C or -20°C to maximize yield after initial crystal formation at room temperature.[4]
-
-
Improve Washing Technique: Wash the filtered crystals with a small amount of ice-cold anti-solvent. This will wash away surface impurities without dissolving a significant amount of the product.
-
Consider a Second Purification Method: No single method is perfect. If recrystallization is insufficient, consider an orthogonal technique. For example, if an acidic impurity persists, an aqueous basic wash during the workup of the free base can remove it.[5]
Table 1: Recommended Recrystallization Solvent Systems
| Solvent System (v/v) | Target Impurities | Rationale & Causality |
| Isopropanol / Diethyl Ether | Polar impurities | Isopropanol dissolves the polar salt at elevated temperatures. Diethyl ether acts as an anti-solvent, reducing solubility upon cooling to induce crystallization. |
| Ethanol / Hexane | Non-polar impurities | Ethanol solubilizes the product. Hexane is a poor solvent for the salt and helps precipitate it, leaving non-polar contaminants in the mother liquor. |
| Ethyl Acetate / Hexane | Various organic impurities | This system is often effective for Boc-protected amino acid derivatives and can provide sharp crystallization.[4] |
| Methanol / MTBE | General purpose | Methanol provides high solvating power, while Methyl tert-butyl ether (MTBE) is a common anti-solvent. |
Problem 3: Enantiomeric Purity (e.e.) is Below Specification
Chiral HPLC analysis indicates the presence of the undesired (S)-enantiomer, resulting in an enantiomeric excess (e.e.) below the required threshold (typically >99%).
Potential Causes:
-
Racemization During Synthesis or Workup: The chiral center may be susceptible to racemization, especially under harsh acidic or basic conditions or at elevated temperatures.
-
Enantiomeric Contamination of Starting Materials: The initial chiral starting material may not have been enantiomerically pure.
-
Analytical Method Issues: The chiral HPLC method may not be fully optimized, leading to poor resolution and inaccurate integration.[6]
Recommended Solutions:
-
Review and Optimize Reaction Conditions:
-
pH Control: Avoid exposure to strong acids or bases, particularly when the amine is unprotected. During workup, use mild bases like NaHCO₃ for neutralization.[2]
-
Temperature Control: Perform all steps, especially those involving bases, at reduced temperatures (e.g., 0-5°C) to minimize the rate of epimerization.
-
-
Verify Chiral Purity of Starting Materials: Always analyze the enantiomeric purity of chiral precursors before use.
-
Optimize Chiral HPLC Method:
-
Column Screening: Enantioselectivity is highly dependent on the chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often highly effective.[6][7] Screening multiple columns is a prudent approach.[8]
-
Mobile Phase Tuning: Small changes in the mobile phase composition (e.g., the alcohol modifier, acidic/basic additives) can dramatically impact resolution.[7] For amine hydrochlorides, additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape and selectivity.
-
-
Classical Resolution: If significant racemization has occurred, classical resolution via diastereomeric salt formation with a chiral acid (e.g., tartaric acid, mandelic acid) may be required, though this is often a last resort.
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable first-pass purification strategy for this compound? For a typical crude product from synthesis, the most robust initial strategy is a combination of liquid-liquid extraction followed by crystallization. First, neutralize the crude hydrochloride salt with an aqueous solution of sodium bicarbonate and extract the resulting free amine into ethyl acetate.[2] Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it. Then, dissolve the residue in a minimal amount of a suitable solvent like isopropanol and add ethereal HCl or gaseous HCl to precipitate the purified this compound. This process effectively removes many inorganic salts and highly polar or non-polar impurities.
Q2: My NMR spectrum shows residual benzyl alcohol and tert-butanol. How can I remove them? These are common by-products from the deprotection of related protecting groups or impurities in starting materials. Both have moderate volatility and polarity. A thorough liquid-liquid extraction workup as described above is often effective. Additionally, after concentrating the organic layer, applying a high vacuum for an extended period can help remove these volatile residuals. If they persist, silica gel chromatography of the free base is very effective at separating these less polar alcohols from the more polar amino ester product.[3]
Q3: How do I convert the purified hydrochloride salt back to the free base for the next reaction step? To obtain the free base, dissolve the hydrochloride salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[2] Add a mild aqueous base, such as saturated sodium bicarbonate or 1M potassium carbonate solution, and stir until the two phases are clear. Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent. Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which is often an oil.[2]
Q4: Which analytical techniques are essential for quality control of the final product?
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
HPLC (Achiral): To determine chemical purity (typically reported as % area). A reversed-phase C18 column with a mobile phase of acetonitrile/water with TFA is a good starting point.
-
Chiral HPLC: To determine the enantiomeric purity (e.e.). This requires a specialized chiral stationary phase.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Karl Fischer Titration: To quantify the water content, which is important if the material is hygroscopic.
Experimental Protocol: Recrystallization from Isopropanol/Diethyl Ether
This protocol provides a step-by-step method for the recrystallization of this compound.
Objective: To purify the title compound from minor organic impurities.
Materials:
-
Crude this compound
-
Isopropanol (IPA), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Erlenmeyer flask
-
Magnetic stir bar and stir plate with heating
-
Reflux condenser
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude hydrochloride salt (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal volume of isopropanol (e.g., 10-15 mL) to start.
-
Heating: Gently heat the mixture to reflux (approx. 82°C for IPA) with stirring. If the solid does not fully dissolve, add more isopropanol dropwise until a clear, homogeneous solution is obtained. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin as the solution cools.
-
Inducing Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of the pure product.
-
Anti-Solvent Addition: Once the solution is at room temperature, slowly add diethyl ether with gentle swirling until the solution becomes persistently cloudy.
-
Complete Crystallization: Stopper the flask and place it in a 4°C refrigerator for several hours (or overnight) to maximize the recovery of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold diethyl ether to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
-
Analysis: Analyze the final product for chemical and enantiomeric purity using HPLC and NMR.
References
-
Golebiowski, A., et al. (2007). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-propylphosphonates. Molecules, 12(7), 1435-1447. [Link]
- Google Patents. (2019). Synthesis method of (R) -3-aminobutanol. CN110683960A.
- Google Patents. (2012). Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid. WO2012117417A1.
-
Organic Syntheses. (1993). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Org. Synth. 1993, 71, 16. [Link]
- Google Patents. (2003). Method for producing amino acid ester hydrochloride. JP2003137850A.
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. [Link]
-
National Center for Biotechnology Information. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 6(1), 55-58. [Link]
-
National Center for Biotechnology Information. (2015). Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid. Acta Crystallographica Section E, 71(Pt 10), o748–o749. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
SciELO. (2008). Synthesis and characterization of some new Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole. E-Journal of Chemistry, 5(2), 333-338. [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]
-
Phenomenex. (2020). Chiral Screening Procedures: A Quick & Easy How-To Guide. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride Couplings
Welcome to the technical support center for improving the yield and purity of coupling reactions involving (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride. This protected serine derivative is a valuable building block in pharmaceutical and peptide synthesis. However, achieving high-yield amide bond formation requires careful optimization of reagents and conditions. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the setup of your coupling reaction.
Q1: What are the most common classes of coupling reagents and which should I choose?
The formation of a peptide bond requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[1][2] The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions.[1] Reagents fall into several main classes:
-
Carbodiimides (e.g., DCC, DIC, EDC): These are classic and cost-effective activators.[1][3][4] They form a highly reactive O-acylisourea intermediate.[3][4] However, this intermediate is prone to racemization and can rearrange into an unreactive N-acylurea byproduct.[1][3][5] For this reason, carbodiimides are almost always used with additives like HOBt or OxymaPure to improve rates and suppress side reactions.[1][4][6]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are generally more efficient than carbodiimides and generate fewer side products.[1][7] PyAOP, an analogue of PyBOP, is particularly effective for sterically hindered couplings.[7]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): This is the most popular and generally most efficient class of coupling reagents.[1][7] HATU and its analogues are known for their high reactivity and ability to suppress racemization, making them excellent choices for sensitive or difficult couplings.[7] COMU is a modern, highly efficient alternative that offers improved safety and solubility profiles.[1][8]
Recommendation: For routine couplings, EDC/OxymaPure is a good starting point due to the water-solubility of its byproducts.[4][5] For difficult couplings or when racemization is a major concern, upgrading to HATU or COMU is strongly recommended.[7]
Q2: How do I select the appropriate base for my reaction?
Since this compound is an amine salt, a base is required to neutralize the hydrochloride and liberate the free amine for the coupling reaction.[1] The choice and amount of base are critical, as excess or highly nucleophilic bases can cause significant side reactions, most notably racemization of the activated carboxylic acid.[1][9]
-
Common Bases: Tertiary amines are standard choices.[9]
-
Diisopropylethylamine (DIPEA or Hünig's base): Widely used due to its strong basicity and steric hindrance, which reduces its nucleophilicity.[1][9]
-
N-methylmorpholine (NMM): A slightly weaker, less hindered base than DIPEA.[1]
-
2,4,6-Collidine: A weaker, sterically hindered base sometimes used in cases with a high risk of racemization.[1]
-
Recommendation: Use a non-nucleophilic, sterically hindered base like DIPEA .[1][9] It is crucial to use the correct stoichiometry. For aminium/uronium salt couplings (like HATU), two equivalents of base are typically required: one to neutralize the amine salt and one for the coupling reagent itself. For carbodiimide couplings, only one equivalent is needed for the amine salt.[1]
Q3: What are the best solvents for this coupling reaction?
The ideal solvent should fully dissolve all reactants and be inert to the reaction conditions. Polar aprotic solvents are the standard for peptide coupling.
-
N,N-Dimethylformamide (DMF): The most common and versatile solvent for peptide synthesis.
-
Dichloromethane (DCM): An excellent solvent, particularly for carbodiimide-mediated reactions where it can minimize certain side reactions.[3][4]
-
N-Methyl-2-pyrrolidone (NMP): A good alternative to DMF, especially for sequences prone to aggregation.[6][10]
Recommendation: DMF is the default choice. If you experience solubility issues or aggregation, switching to NMP may be beneficial.[6][10] Ensure your solvent is anhydrous, as water can hydrolyze the activated intermediate and reduce yield.
Troubleshooting Guide
Problem 1: My reaction yield is low, and I see a lot of unreacted amine starting material.
This is the most common issue, indicating that the coupling reaction is inefficient or incomplete.
Plausible Causes:
-
Insufficient activation of the carboxylic acid.
-
The activated species is not reactive enough.
-
Steric hindrance around the amine or carboxylic acid.
-
Poor solubility of one or more reagents.
-
Aggregation of the growing peptide chain, blocking the reactive site.[6]
Recommended Solutions:
-
Switch to a More Powerful Coupling Reagent: If you are using a carbodiimide like EDC, upgrade to a more potent aminium reagent like HATU or COMU.[1][7] These reagents generate more reactive activated esters, which can overcome steric hindrance and drive the reaction to completion.
-
Increase Reaction Time or Temperature: While room temperature is standard, some difficult couplings benefit from extended reaction times (up to 24 hours) or gentle heating (e.g., 40-50 °C). However, be aware that higher temperatures can increase the risk of racemization.[1][6]
-
Check Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the amine component. For aminium reagents like HATU, ensure you are using at least 2 equivalents of base (e.g., DIPEA).[11]
-
Change Solvents: If solubility or aggregation is suspected, switch from DMF to NMP or add a chaotropic salt (like LiCl) to disrupt secondary structures.[6]
Workflow: Troubleshooting Low Coupling Yield
Caption: Decision tree for addressing low coupling yields.
Problem 2: My purification is complicated by a byproduct that is difficult to remove.
Byproducts from coupling reagents are a common source of purification headaches. Identifying the source is key to prevention.
Plausible Causes:
-
N-acylurea formation: When using carbodiimides (DCC, EDC), the reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[1][3][5][12] This byproduct is often difficult to separate from the desired product.
-
Urea byproduct precipitation: The urea byproduct from DCC (dicyclohexylurea, DCU) is notoriously insoluble in most organic solvents, making it hard to remove during solid-phase synthesis.[1][3][5]
-
Guanidinylation of the amine: If using an excess of an aminium/uronium reagent (like HBTU or HATU), the reagent itself can react with the free amine, capping it with a guanidinium group and preventing further reaction.[7]
Recommended Solutions:
-
Prevent N-acylurea Formation: Always use an additive like 1-hydroxybenzotriazole (HOBt) or, preferably, OxymaPure when using carbodiimides.[1][5] The additive rapidly converts the O-acylisourea to an active ester, which is less prone to rearrangement.[5] Performing the reaction at lower temperatures (0 °C) can also suppress this side reaction.[1]
-
Avoid Insoluble Byproducts: Use Diisopropylcarbodiimide (DIC) or EDC instead of DCC. The ureas formed from DIC and EDC are soluble in common solvents like DMF and DCM, making them easy to wash away.[1][4] EDC is particularly useful as its urea byproduct is water-soluble, simplifying aqueous workups.[4][5][11]
-
Prevent Guanidinylation: Avoid using a large excess of the aminium/uronium coupling reagent. A slight excess (1.1 eq) is sufficient. Alternatively, pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding the mixture to your amine component.[7]
Problem 3: I am observing significant epimerization of my activated amino acid.
Maintaining the stereochemical integrity of the chiral center alpha to the activated carboxyl group is paramount. Epimerization leads to diastereomeric impurities that are often very difficult to separate.
Plausible Causes:
-
Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone. The alpha-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to racemization.[1][9]
-
Excess or Strong Base: The presence of a strong or excess tertiary amine base greatly accelerates the rate of epimerization via both oxazolone formation and direct proton abstraction.[1][9]
-
Prolonged Activation Time: Leaving the carboxylic acid activated for too long before the amine is introduced increases the opportunity for racemization.
Recommended Solutions:
-
Use Racemization-Suppressing Additives: Additives like HOBt, and especially 7-aza-1-hydroxybenzotriazole (HOAt), are highly effective at suppressing racemization.[4][6] They form active esters that are more stable towards racemization than the initial activated species. Coupling reagents that incorporate these additives, such as HATU (which is based on HOAt), are excellent choices.[7]
-
Control the Base: Use the minimum necessary amount of a sterically hindered base like DIPEA or NMM.[1] In some cases, using a weaker base like 2,4,6-collidine may be beneficial.[1]
-
Lower the Temperature: Perform the activation and coupling steps at 0 °C. Lower temperatures slow down the rate of epimerization more significantly than the rate of the desired coupling reaction.[1]
-
Choose the Right Carbodiimide: If using a carbodiimide, DIC generally leads to less epimerization than EDC.[9]
Data Summary & Protocols
Table 1: Comparison of Common Coupling Reagent Systems
| Reagent System | Relative Speed | Racemization Risk | Byproduct Solubility | Recommended Use Case |
| EDC / OxymaPure | Moderate | Low-Moderate | Water Soluble | Routine synthesis, "green" chemistry |
| DIC / HOBt | Moderate | Low-Moderate | Organic Soluble | General purpose, avoids water |
| HBTU / DIPEA | Fast | Low | Organic Soluble | Efficient couplings |
| HATU / DIPEA | Very Fast | Very Low | Organic Soluble | Difficult couplings, sterically hindered amino acids, minimizing racemization |
| COMU / DIPEA | Very Fast | Very Low | Water Soluble | High-efficiency couplings where easy byproduct removal is desired |
Experimental Protocol: General Procedure for HATU Coupling
This protocol provides a robust starting point for coupling an N-protected amino acid to this compound.
Materials:
-
N-protected amino acid (1.1 eq)
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.2 eq)
-
Anhydrous DMF (to make a ~0.1 M solution)
Procedure:
-
In a clean, dry, nitrogen-flushed flask, dissolve the N-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Stir the solution for 1-2 minutes at room temperature. This is the "pre-activation" step.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.2 eq) to the amine solution and stir for 1 minute to neutralize the hydrochloride salt.
-
Add the activated acid solution from step 2 to the amine solution from step 4.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow: Standard HATU Coupling Protocol
Sources
- 1. bachem.com [bachem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Preventing racemization during (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride activation
Welcome to the technical support center for the stereochemically sensitive activation of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of peptide synthesis. Here, we address common challenges and provide in-depth, field-tested solutions to help you maintain the chiral integrity of your starting material.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the activation of this compound?
The principal cause of racemization during the activation of this amino acid derivative is the formation of a planar enolate intermediate upon abstraction of the α-proton (the proton on the chiral carbon).[1][2] This process, known as epimerization, is significantly influenced by the reaction conditions, particularly the choice of base and coupling reagent.[1][3] Once the carboxyl group is activated, the acidity of the α-proton increases, making it more susceptible to removal by a base. The resulting planar intermediate can then be re-protonated from either face, leading to a loss of stereochemical purity.[2]
There are two primary mechanistic pathways for this racemization:
-
Direct Enolization: A base directly removes the α-proton from the activated amino acid.
-
Oxazolone Formation: The activated carboxyl group can be intramolecularly attacked by the carbonyl oxygen of the (transiently formed) N-acyl group, forming a 5(4H)-oxazolone. These oxazolones are known to racemize readily in the presence of a base.[1]
Given that the provided amino acid is N-unprotected, the primary concern during the initial activation and coupling will be direct enolization.
Troubleshooting Guides
Issue 1: Significant Racemization Detected After Coupling Reaction
Symptoms:
-
Chiral HPLC or GC analysis of the coupled product shows the presence of the undesired diastereomer.
-
NMR analysis of the crude product indicates peak doubling for the newly formed peptide.
Root Cause Analysis and Solutions:
The detection of significant racemization points to suboptimal activation and coupling conditions. Several factors could be at play, and a systematic approach to troubleshooting is recommended.
1. The Role of the Base:
The hydrochloride salt of your amino acid must be neutralized in situ before or during the coupling reaction. The choice of base for this neutralization is critical.
-
Problem: Strong, sterically unhindered bases like triethylamine (TEA) can aggressively abstract the α-proton from the activated intermediate, leading to rapid racemization.[3]
-
Solution: Employ a weaker, sterically hindered base.[1] N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are generally preferred.[1][3] 2,4,6-collidine is an even weaker base that can further minimize racemization, though it may slow down the coupling reaction.[1][3]
| Base | pKa | Steric Hindrance | Racemization Risk |
| Triethylamine (TEA) | ~10.7 | Low | High |
| N,N-Diisopropylethylamine (DIPEA) | ~10.1 | High | Moderate |
| N-Methylmorpholine (NMM) | ~7.4 | Moderate | Low |
| 2,4,6-Collidine | ~7.4 | High | Very Low |
2. The Impact of the Coupling Reagent:
Peptide coupling reagents activate the carboxylic acid, but their mechanisms and the reactivity of the intermediates they form vary, directly impacting the potential for racemization.[1][4]
-
Problem: Highly reactive coupling reagents can generate intermediates that are more prone to racemization if the subsequent reaction with the amine component is not sufficiently fast.
-
Solution: Choose a coupling reagent system known for its low racemization potential. Carbodiimides, when used in conjunction with racemization-suppressing additives, are a robust choice.[5]
-
Recommended Systems:
-
DIC/Oxyma: Diisopropylcarbodiimide (DIC) in combination with ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly effective at suppressing racemization.[5][6] Oxyma acts as a scavenger for the highly reactive O-acylisourea intermediate, forming a more stable and less racemization-prone active ester.[3]
-
DIC/HOBt: A classic combination, 1-hydroxybenzotriazole (HOBt) functions similarly to Oxyma.[5][7] However, due to safety and regulatory concerns with HOBt, Oxyma is often the preferred alternative.[5]
-
-
Uronium/Aminium Salts to Use with Caution: Reagents like HBTU and HATU should be used judiciously. While efficient, they require a base for activation, and an excess of the coupling reagent can lead to side reactions.[1][8] If using these, ensure precise stoichiometry and consider a weaker base.
-
Workflow for Minimizing Racemization:
Caption: Troubleshooting workflow for racemization.
3. The Influence of Temperature and Solvent:
-
Problem: Higher reaction temperatures increase the rate of all reactions, including the undesired epimerization.[7][9] Highly polar solvents like DMF can sometimes promote racemization.[6]
-
Solution:
-
Perform the activation and coupling steps at low temperatures, ideally starting at 0 °C or even -15 °C, and allowing the reaction to slowly warm to room temperature if necessary.[2]
-
Consider using less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) if the solubility of your reagents allows.[5][6]
-
Issue 2: Incomplete Reaction or Low Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
The isolated yield of the desired peptide is lower than expected.
Root Cause Analysis and Solutions:
Incomplete reactions can occur when the activated amino acid is not reactive enough or is sterically hindered.
1. Steric Hindrance: The tert-butoxy group on the side chain of your amino acid is bulky and may slow down the coupling reaction.
-
Solution:
-
Increase Reaction Time: Allow the coupling reaction to proceed for a longer period. Monitor the reaction progress by TLC or LC-MS.
-
Slightly Increase Temperature: If low temperatures are leading to a stalled reaction, after an initial period at 0 °C, you can allow the reaction to slowly warm to room temperature.[7] However, be mindful of the increased risk of racemization.
-
Choose a More Potent Activating System: While prioritizing low racemization, a system like DIC/HOAt (1-hydroxy-7-azabenzotriazole) can be considered for very difficult couplings, as HOAt is a more effective additive than HOBt.[7]
-
2. Insufficient Activation:
-
Solution:
-
Pre-activation: Mix the amino acid hydrochloride, base, and coupling reagent/additive in the solvent for a short period (e.g., 5-10 minutes at 0 °C) before adding the amine component. This allows for the formation of the active ester before the nucleophile is introduced.
-
Check Reagent Quality: Ensure that your coupling reagents are fresh and have been stored under appropriate conditions (e.g., protected from moisture).
-
Recommended Protocol: Low-Racemization Activation and Coupling
This protocol is optimized to minimize racemization during the coupling of this compound.
Materials:
-
This compound
-
Amine component (e.g., an amino acid ester hydrochloride)
-
Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and OxymaPure (1.1 eq).
-
Dissolve the solids in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add NMM (1.1 eq for the amino acid hydrochloride, plus an additional 1.1 eq if the amine component is also a hydrochloride salt) dropwise while stirring.
-
Add DIC (1.1 eq) dropwise to the cooled solution.
-
Stir the mixture at 0 °C for 10 minutes (pre-activation).
-
Add the amine component (1.0 eq) to the reaction mixture.
-
Continue stirring at 0 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the precipitated diisopropylurea.
-
Proceed with standard aqueous workup and purification.
Diagram of the Recommended Coupling Strategy:
Caption: Low-racemization coupling workflow.
By carefully selecting your base, coupling reagents, and reaction conditions, you can effectively prevent racemization and ensure the successful synthesis of your target peptide with high stereochemical integrity.
References
-
AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. Retrieved from [Link][4]
-
ResearchGate. (n.d.). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Retrieved from [Link][9]
-
Patsalidis, V. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Retrieved from [Link][10]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link][7]
- Houben-Weyl. (2001). Racemization Assays. In Synthesis of Peptides and Peptidomimetics.
-
Fuji, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link][6]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link][5]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link][8]
-
MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Retrieved from [Link][11]
Sources
- 1. bachem.com [bachem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. researchgate.net [researchgate.net]
- 10. creation.com [creation.com]
- 11. mdpi.com [mdpi.com]
Stability of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride under acidic or basic conditions
Welcome to the technical support guide for (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride (CAS: 1998701-25-9).[1] This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this compound, helping you anticipate challenges and troubleshoot issues in your experimental workflows.
The structure of this molecule contains three key functional groups that dictate its chemical behavior: a benzyl ester , a tert-butyl ether , and a primary amine salt at a chiral center . Understanding the lability of each group under different pH conditions is critical for its successful application.
Frequently Asked Questions (FAQs)
Q1: What are the primary points of instability in this molecule?
The molecule's stability is primarily influenced by the benzyl ester and the tert-butyl ether.
-
Under acidic conditions , the tert-butyl ether is the most sensitive group and is prone to cleavage.[2][3]
-
Under basic conditions , the benzyl ester is susceptible to hydrolysis (saponification), and there is a risk of racemization at the alpha-carbon.[4][5][6]
Q2: How does the compound behave in strongly acidic conditions (e.g., pH < 2)?
In the presence of strong acids (e.g., TFA, HCl, HBr), the tert-butyl ether is readily cleaved.[2][7] This reaction proceeds through an SN1 mechanism, as the ether oxygen is protonated, leading to the departure of a stable tert-butyl carbocation.[3][7] This carbocation is then typically quenched by a nucleophile or undergoes elimination to form isobutylene. The benzyl ester can also undergo acid-catalyzed hydrolysis, but this is a reversible equilibrium-driven process and is often slower than the cleavage of the tert-butyl ether.[8][9]
Caption: Primary degradation pathway under acidic conditions.
Q3: What is the stability profile under basic conditions (e.g., pH > 9)?
The compound is highly susceptible to base-mediated hydrolysis of the benzyl ester, a reaction known as saponification.[5] This process is irreversible and typically faster than acid-catalyzed hydrolysis because the hydroxide ion is a potent nucleophile that attacks the ester carbonyl.[4] The reaction consumes one equivalent of base and yields the carboxylate salt and benzyl alcohol.
A significant secondary concern is the potential for racemization. The proton on the α-carbon to the ester is acidic and can be abstracted by a strong base to form an enolate intermediate. This planar enolate can then be re-protonated from either face, leading to a loss of stereochemical integrity.[6] However, once the ester is saponified to the carboxylate, the resulting negative charge significantly reduces the acidity of the α-proton, effectively halting further racemization.[6] The tert-butyl ether is generally stable under basic conditions.[10]
Caption: Primary and secondary degradation pathways under basic conditions.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution & Explanation |
| Unexpected loss of mass and appearance of a more polar spot on TLC after an acidic reaction step. | Cleavage of the tert-butyl ether group. The resulting primary alcohol is significantly more polar and has a lower molecular weight than the starting material. This is a common issue with strong acids like TFA, even at 0°C.[2] | 1. Use Milder Acids: Switch to weaker acids like acetic acid or pyridinium p-toluenesulfonate (PPTS) if your reaction chemistry allows. 2. Reduce Temperature: Perform the reaction at the lowest possible temperature to minimize the rate of cleavage. 3. Confirm Degradation: Confirm the structure of the byproduct by LC-MS or NMR to verify the loss of the C₄H₉ group. |
| Complete conversion to the carboxylic acid after a basic aqueous workup or reaction. | Saponification of the benzyl ester. Aqueous bases like NaOH, KOH, or even K₂CO₃ can rapidly hydrolyze the ester, especially at room temperature or above. This reaction is irreversible.[4][5] | 1. Avoid Aqueous Base: If possible, use non-nucleophilic organic bases (e.g., DBU, DIPEA) in an anhydrous solvent for your reaction. 2. Use Mild Conditions: If an aqueous basic wash is necessary, perform it quickly at 0°C with a weaker base (e.g., saturated NaHCO₃ solution) and immediately proceed to extraction. 3. Monitor Reaction: Follow the reaction by TLC or HPLC to ensure the starting material is not being consumed by hydrolysis. |
| Product shows reduced or no optical activity after a base-catalyzed reaction. | Racemization at the α-carbon. Strong bases can deprotonate the α-carbon, leading to the formation of a planar enolate and subsequent loss of stereochemical purity.[6] | 1. Use Weaker Bases: Employ the mildest base that can effectively catalyze your desired transformation. 2. Lower Temperature: Keep the reaction temperature as low as possible (e.g., -20°C to 0°C) to disfavor the proton abstraction equilibrium. 3. Minimize Reaction Time: Do not let the reaction run longer than necessary. Quench the reaction as soon as the starting material is consumed. |
Summary of Stability
| Condition | Primary Target Group | Primary Degradation Pathway | Relative Rate | Key Considerations |
| Strongly Acidic (pH < 2) | tert-Butyl Ether | SN1 Cleavage | Fast | Highly sensitive; cleavage can occur even at low temperatures.[2] |
| Mildly Acidic (pH 4-6) | tert-Butyl Ether | SN1 Cleavage | Slow to Moderate | Generally stable for short periods, but degradation is possible over time or with heat. |
| Neutral (pH ~7) | - | - | Very Slow | The compound is relatively stable under neutral conditions at room temperature.[11] |
| Mildly Basic (pH 8-10) | Benzyl Ester | Saponification (Hydrolysis) | Moderate | Hydrolysis can occur, especially with heating or prolonged exposure. |
| Strongly Basic (pH > 11) | Benzyl Ester | Saponification (Hydrolysis) | Fast | Rapid hydrolysis is expected. Risk of racemization is high.[6] |
Experimental Protocol: Monitoring Stability by HPLC
This protocol provides a framework for assessing the stability of this compound at different pH values.
Sources
- 1. This compound [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. Benzyl Esters [organic-chemistry.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Purification of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride
Welcome to the technical support center for (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. Ensuring the high purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document provides in-depth troubleshooting advice and frequently asked questions to address common purification challenges.
Section 1: Understanding the Compound and Common Impurities
This compound is a protected amino acid derivative. Its structure incorporates a benzyl ester, a free amine (as a hydrochloride salt), and a tert-butoxy ether. Impurities can arise from starting materials, side reactions during synthesis, or degradation.
Common Process-Related Impurities:
-
Starting Materials: Unreacted (R)-2-amino-3-(tert-butoxy)propanoic acid.
-
Reagents: Residual benzyl alcohol or byproducts from esterification reagents like thionyl chloride.[1][2]
-
Side-Products: Di-tert-butyl dicarbonate ((Boc)2O) related impurities if used for amino protection in precursor steps.[3][4]
-
Stereoisomers: The corresponding (S)-enantiomer.
Degradation-Related Impurities:
-
Hydrolysis: Cleavage of the benzyl ester to the corresponding carboxylic acid.
-
Deprotection: Loss of the tert-butyl group.
Section 2: Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of this compound.
Frequently Asked Questions
Q1: My final product has a low melting point and appears oily or gummy, not a sharp-melting solid. What is the likely cause?
A1: An oily or gummy consistency is often indicative of residual solvents or the presence of impurities that depress the melting point. The most common culprits are residual benzyl alcohol, ethyl acetate, or dichloromethane from the workup.[5] Incomplete reaction leading to the presence of starting materials can also contribute.
-
Expert Insight: Before resorting to more complex purification, ensure your product is thoroughly dried under high vacuum. Sometimes, prolonged drying is sufficient to remove volatile organic impurities. If the problem persists, it points to non-volatile impurities requiring purification methods like recrystallization or chromatography.
Q2: My NMR spectrum shows unidentifiable peaks in the aromatic region. What could they be?
A2: Besides the expected signals for the benzyl group, extraneous aromatic peaks could indicate benzyl bromide or other benzylated byproducts if the synthesis involved benzylation.[5] If the synthesis involved protection/deprotection steps, impurities from those reagents (e.g., Boc-related impurities) might also be present.
Q3: I'm concerned about the chiral purity of my product. How can I assess and improve it?
A3: Assessing chiral purity typically requires specialized analytical techniques. Chiral HPLC is the most common and reliable method. If you find contamination with the (S)-enantiomer, purification can be challenging. Fractional crystallization may be an option, but it is often difficult. It is generally more effective to ensure high chiral purity in the starting materials and to use reaction conditions that do not cause racemization.
Q4: After aqueous workup, my yields are consistently low. Where am I losing my product?
A4: As a hydrochloride salt, your product has some water solubility. During extraction, you might be losing product to the aqueous layer. To minimize this:
-
Saturate the aqueous layer with sodium chloride to decrease the solubility of your product.
-
Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL).
-
Ensure the pH of the aqueous layer is appropriate to keep your product in its salt form and minimize its solubility.
Section 3: Purification Protocols
Here are detailed protocols for common purification techniques.
Protocol 1: Recrystallization
Recrystallization is often the most effective method for removing minor impurities and obtaining a crystalline solid.
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of your crude product in various solvents. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include isopropanol, ethanol/ether mixtures, or ethyl acetate/hexane mixtures.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it completely dissolves.
-
Decolorization (Optional): If your solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through celite to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. For better crystal formation, you can then place it in a refrigerator or ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under high vacuum to a constant weight.
| Parameter | Recommended Conditions |
| Solvent System | Isopropanol or Ethanol/Diethyl Ether |
| Temperature | Dissolve at boiling, crystallize at 0-4 °C |
| Expected Purity | >98% (by HPLC) |
Protocol 2: Flash Column Chromatography
If recrystallization is ineffective, flash chromatography can be used to separate the product from more closely related impurities.[6][7][8]
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is a good starting point. The polarity can be adjusted based on the impurities.
-
Sample Preparation: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane.
-
Loading: Load the sample onto the column.
-
Elution: Run the column, collecting fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Decision workflow for purification.
Section 4: Advanced Troubleshooting
Problem: My product is contaminated with the free acid.
-
Cause: This occurs if the benzyl ester is hydrolyzed during workup or storage.
-
Solution: An aqueous wash with a mild base like sodium bicarbonate solution can remove the acidic impurity.[9] Be cautious not to use a strong base, as it may cleave the ester. After the wash, re-isolate the product by extraction and precipitation as the hydrochloride salt.
Problem: I suspect racemization has occurred.
-
Cause: Harsh basic or acidic conditions, or high temperatures, can lead to racemization.
-
Solution: Prevention is key. Use mild reaction and purification conditions. If racemization has occurred, separation of enantiomers is very difficult and may require preparative chiral chromatography, which is often not feasible on a large scale.
References
- Google Patents. (2012). Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
-
Organic Syntheses. * (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID*. [Link]
- Google Patents. (2009). Method for producing amino acid ester hydrochloride.
-
Radboud Repository. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. [Link]
- Google Patents. (2020). Synthesis method of (R) -3-aminobutanol.
-
Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]
-
Pharmaffiliates. Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride. [Link]
- Google Patents. (2003). Method for producing amino acid ester hydrochloride.
- Google Patents. (2006). Process for preparing Boc protected amino acid by (Boc) O.
-
National Center for Biotechnology Information. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
Wiley Online Library. (2023). N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion. [Link]
-
Springer Link. (2018). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?[Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. [Link]
Sources
- 1. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 2. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 3. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate Hydrochloride Derivatives
Welcome to the technical support center for the synthesis of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this valuable chiral building block. We will delve into the causality behind experimental choices, provide validated protocols, and offer solutions to frequently encountered pitfalls, ensuring both high yield and, critically, the preservation of stereochemical integrity.
Synthetic Overview & Key Control Points
The synthesis of this compound from its common starting material, (R)-serine, involves a strategic sequence of protection and deprotection steps. Each stage presents unique challenges that can impact the overall efficiency and purity of the final product. The most logical and commonly employed pathway involves initial N-protection, followed by O-alkylation, C-esterification, and concluding with selective N-deprotection and salt formation.
Caption: General Synthetic Workflow.
Frequently Asked Questions (FAQs)
Q1: What is the optimal sequence for introducing the protecting groups, and why?
The recommended sequence is: 1) N-protection (Boc), 2) O-protection (tert-butyl ether), and 3) C-protection (benzyl ester). The rationale is based on the relative reactivity of the functional groups. The amino group is the most nucleophilic and is protected first to prevent side reactions, such as N-benzylation or the formation of undesired amides.[1] Protecting the hydroxyl group next prevents its reaction during the final esterification step. The carboxylic acid is typically the least reactive and is addressed last.
Q2: Why is maintaining the (R)-stereochemistry a primary challenge in this synthesis?
The α-proton of amino acids is susceptible to abstraction, which can lead to racemization, especially under harsh conditions.[2] Two primary risks are:
-
Esterification Conditions: Traditional Fischer-Speier esterification, which involves refluxing with an acid catalyst, can cause significant racemization.[3][4] The protonated α-amino group enhances the acidity of the α-proton, facilitating its removal and the formation of a planar achiral enol intermediate. Using milder benzylation conditions (e.g., benzyl bromide with a non-nucleophilic base at moderate temperatures) is crucial.
-
Base-Mediated Epimerization: Exposure to strong bases during any step can lead to epimerization. This is particularly relevant during workup procedures.
Q3: What are the stability limitations of the tert-butyl ether protecting group?
The tert-butyl ether is highly stable to basic conditions, catalytic hydrogenation, and mild acids. However, its primary liability is its sensitivity to strong acids.[5] This creates a delicate balance during the final N-Boc deprotection step, which is also acid-mediated. Conditions must be carefully controlled (e.g., using HCl in a non-aqueous solvent at low temperatures) to selectively cleave the N-Boc group without significantly affecting the O-tert-butyl ether.[6]
Q4: How can I confirm the successful formation of the product at each step?
A multi-faceted analytical approach is essential for this self-validating process:
-
Thin-Layer Chromatography (TLC): For rapid reaction monitoring.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the presence of characteristic peaks for each protecting group (e.g., the nine equivalent protons of the tert-butyl group, the aromatic protons of the benzyl group) and the disappearance of the starting material's signals.
-
Mass Spectrometry (MS): To verify the molecular weight of the intermediate at each stage.
-
Chiral HPLC: This is non-negotiable for monitoring enantiomeric purity throughout the synthesis, especially after the esterification and final deprotection steps.[7]
Troubleshooting Guide: Common Pitfalls & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing insights into the root causes and actionable solutions.
Category A: Low Yields & Incomplete Reactions
Problem 1: My O-tert-butylation of N-Boc-(R)-serine is giving very low yields.
-
Root Cause: The direct alkylation of the hydroxyl group can be inefficient. A common and more effective method is the acid-catalyzed addition of the alcohol to isobutylene. The equilibrium may not favor the product, or the catalyst may be inactive.
-
Solution & Scientific Rationale:
-
Methodology: Use liquid isobutylene under pressure with a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) in an appropriate solvent like dichloromethane or dioxane.
-
Catalyst Choice: Ensure the acid catalyst is fresh and anhydrous. The mechanism involves the protonation of isobutylene to form the stable tert-butyl cation, which is then trapped by the hydroxyl group of the serine derivative. Water will compete as a nucleophile, quenching the cation and reducing yield.
-
Reaction Monitoring: Monitor the reaction carefully by TLC or LC-MS. Over-extending the reaction time can lead to side reactions, including potential cleavage of the Boc group if conditions are too harsh.
-
Category B: Impurity Profile & Side Reactions
Problem 2: I am observing significant cleavage of my O-tert-butyl ether during the final N-Boc deprotection step.
-
Root Cause: The N-Boc and O-tert-butyl ether groups have similar acid lability, although the Boc group is generally more sensitive.[1] Using an excessively strong acid, high temperatures, or the presence of nucleophiles like water can lead to the loss of orthogonality and cleavage of the tert-butyl ether.
-
Solution & Scientific Rationale:
-
Reagent Selection: Use a carefully titrated solution of HCl in an anhydrous solvent like 1,4-dioxane or ethyl acetate. Avoid using aqueous HCl.[8] Trifluoroacetic acid (TFA) can also be used, but it is a stronger acid and may require more careful optimization of concentration and temperature.[6]
-
Temperature Control: Perform the deprotection at 0 °C or even lower to increase the selectivity of Boc cleavage over ether cleavage.
-
Scavengers: The deprotection generates a reactive tert-butyl cation. While less critical here than in peptide synthesis involving tryptophan, adding a scavenger like triethylsilane can help quench this cation and prevent it from re-alkylating other species, though this is less common for this specific transformation.
-
Caption: Troubleshooting O-tert-butyl ether cleavage.
Category C: Stereochemical Integrity
Problem 3: My chiral HPLC analysis shows significant racemization after benzyl esterification.
-
Root Cause: As discussed in the FAQs, the combination of heat and strong acid used in classic Fischer-Speier esterification is a major cause of racemization for amino acids.[3][9]
-
Solution & Scientific Rationale:
-
Abandon Fischer-Speier: Avoid refluxing in solvents like toluene with p-TsOH. While some protocols suggest cyclohexane may reduce racemization compared to toluene, a milder method is preferable.[9]
-
Adopt Milder Conditions: A highly effective method is the reaction of the N-Boc-O-tBu-serine with benzyl bromide (BnBr) in the presence of a non-nucleophilic base like cesium carbonate (Cs₂CO₃) or diisopropylethylamine (DIPEA) in a polar aprotic solvent like DMF.[10]
-
Protocol Summary: Dissolve the protected serine in DMF, add Cs₂CO₃ (1.5 eq.), and then add BnBr (1.2 eq.) dropwise at 0 °C. Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC). This SN2-type reaction on the carboxylate salt avoids harsh acidic conditions and minimizes the risk of epimerization at the α-carbon.
-
Category D: Purification & Isolation
Problem 4: The final hydrochloride salt is oily and difficult to crystallize.
-
Root Cause: The presence of residual solvent, moisture, or impurities can inhibit crystallization, resulting in an oil. The hydrochloride salt may also be somewhat hygroscopic.
-
Solution & Scientific Rationale:
-
Ensure Anhydrous Conditions: After the N-Boc deprotection with HCl/dioxane, ensure the product is free of water. If a workup is performed, use solvents like dichloromethane or ethyl acetate and dry thoroughly with MgSO₄ or Na₂SO₄.
-
Precipitation/Trituration: After removing the reaction solvent under reduced pressure, dissolve the resulting crude oil in a minimal amount of a suitable solvent (e.g., ethyl acetate) and precipitate the salt by adding a non-polar solvent in which the salt is insoluble, such as diethyl ether or hexanes. Stirring the oil with the non-polar solvent (trituration) can induce solidification.
-
Lyophilization: If the product remains an oil, removing all solvents under high vacuum or via lyophilization from a solvent like 1,4-dioxane can sometimes yield a solid amorphous powder.
-
Validated Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on laboratory-specific conditions and reagent purity.
Protocol 1: Synthesis of N-Boc-(R)-O-tert-butyl-Serine
| Reagent | M.W. | Amount | Moles | Eq. |
| N-Boc-(R)-Serine | 205.21 | 10.0 g | 48.7 mmol | 1.0 |
| Dichloromethane | - | 150 mL | - | - |
| H₂SO₄ (conc.) | 98.08 | 0.5 mL | ~9.2 mmol | 0.19 |
| Isobutylene | 56.11 | ~20 mL | ~240 mmol | ~5.0 |
Procedure:
-
Suspend N-Boc-(R)-Serine in a pressure vessel with dichloromethane.
-
Cool the vessel to -78 °C (dry ice/acetone bath).
-
Carefully add concentrated sulfuric acid.
-
Condense isobutylene gas into the vessel.
-
Seal the vessel and allow it to warm to room temperature. Stir for 48-72 hours behind a blast shield.
-
Monitor reaction completion by TLC (DCM:MeOH 9:1).
-
Upon completion, cool the vessel back to -78 °C, open carefully, and quench by slowly adding saturated NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which can be purified by column chromatography if necessary.
Protocol 2: Synthesis of N-Boc-(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate
| Reagent | M.W. | Amount | Moles | Eq. |
| N-Boc-(R)-O-tBu-Serine | 261.32 | 10.0 g | 38.3 mmol | 1.0 |
| DMF (anhydrous) | - | 100 mL | - | - |
| Cesium Carbonate | 325.82 | 18.7 g | 57.4 mmol | 1.5 |
| Benzyl Bromide | 171.04 | 5.5 mL | 46.0 mmol | 1.2 |
Procedure:
-
Dissolve N-Boc-(R)-O-tert-butyl-Serine in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Add cesium carbonate and stir the suspension for 15 minutes.
-
Cool the mixture to 0 °C (ice bath).
-
Add benzyl bromide dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor by TLC (Hexane:EtOAc 8:2).
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure benzyl ester.
Protocol 3: N-Boc Deprotection and HCl Salt Formation
| Reagent | Amount | Moles | Eq. |
| N-Boc protected benzyl ester | 10.0 g | 28.4 mmol | 1.0 |
| 4M HCl in 1,4-Dioxane | 35.5 mL | 142 mmol | 5.0 |
| Diethyl Ether | ~200 mL | - | - |
Procedure:
-
Dissolve the N-Boc protected benzyl ester in a minimal amount of ethyl acetate or dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add the 4M HCl in 1,4-dioxane solution. Gas evolution (CO₂) will be observed.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add diethyl ether to the resulting residue and stir vigorously. The hydrochloride salt should precipitate as a white solid.
-
Filter the solid, wash with cold diethyl ether, and dry under high vacuum.
References
- Google Patents. (2012). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
- Nowak, I., & Golec, B. (2018).
- Varma, R. S., & Kumar, D. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(11), 7837-7843.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(36), 5967-5977.
- University of Toledo. (n.d.). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 13(8), 1780-1811.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Pearson. (2015). Alcohol Protecting Groups: t- Butyl Ether Protecting Groups. YouTube. Retrieved from [Link]
- Luo, S. N., et al. (2009). (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate.
- Zhang, X., & MacMillan, D. W. C. (2025). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society.
- Bolchi, C., et al. (2018). General method to prepare amino acids benzyl esters and to isolate them as pure tosylate salts avoiding hazardous solvents. Amino Acids, 50(10), 1431-1437.
- Ghislieri, F., & Turner, N. J. (2014). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
- ResearchGate. (n.d.). Selected methods for the asymmetric synthesis of chiral γ‐amino esters.
- Pentland, I., & Kent, S. B. H. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Israel Journal of Chemistry, 60(3-4), 195-207.
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
- Apeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
Pearson. (n.d.). t-Butyl Ether Protecting Groups: Videos & Practice Problems. Retrieved from [Link]
- Evans, D. A., et al. (1990). The asymmetric synthesis of .alpha.-amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Journal of the American Chemical Society, 112(11), 4011-4030.
- The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- PubMed. (n.d.). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction.
- Request PDF. (n.d.).
- MDPI. (n.d.). Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster of (R)-Lactic Acid and Ester Precursors.
- University of Liverpool. (n.d.). Alcohol Protecting Groups.
- SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.
- The Royal Society of Chemistry. (2017).
- Bolchi, C., et al. (n.d.).
Sources
- 1. biosynth.com [biosynth.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tert-Butyl Ethers [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. chiraltech.com [chiraltech.com]
- 8. rsc.org [rsc.org]
- 9. air.unimi.it [air.unimi.it]
- 10. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Validation of Chiral Purity Assays for Protected Serine Derivatives in Peptide Synthesis
Introduction: The Critical Role of Enantiomeric Purity in Peptide Therapeutics
In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are intrinsically linked to their precise three-dimensional structure, which is dictated by the sequence and chirality of their constituent amino acids. The use of enantiomerically pure amino acid building blocks is therefore not merely a matter of quality control, but a fundamental prerequisite for ensuring the safety and efficacy of the final drug product. Even minute quantities of the incorrect enantiomer can lead to the formation of diastereomeric peptide impurities with altered pharmacological and toxicological profiles.
(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride is a key chiral building block, a derivative of the amino acid serine. The tert-butoxycarbonyl (Boc) group protects the α-amino functionality, while the benzyl ester protects the C-terminus. The tert-butyl ether on the side chain prevents unwanted side reactions. This guide provides an in-depth validation of a chiral High-Performance Liquid Chromatography (HPLC) assay designed to determine the enantiomeric purity of this compound.
To provide a comprehensive perspective, we will compare the validation of this assay with that for an alternative protected serine derivative, Fmoc-Ser(tBu)-OH. This compound utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is orthogonal to the acid-labile Boc group. This comparison will highlight how the choice of protecting group strategy influences analytical method development and validation, offering valuable insights for researchers and drug development professionals.
Assay Validation for this compound: A Deep Dive
The primary analytical challenge for this compound is the accurate quantification of its undesired (S)-enantiomer. A validated chiral HPLC method is the industry standard for this purpose.
The "Why" Behind the Method: Rationale for Experimental Choices
The selection of a chiral stationary phase (CSP) is the most critical parameter in developing a successful enantioselective HPLC method. For N-protected amino acids like our target compound, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have demonstrated broad applicability and excellent enantioselectivity. The mechanism of separation on these phases is complex, involving a combination of hydrogen bonding, π-π interactions, and steric hindrance, which allows for the differential interaction of the two enantiomers with the chiral selector.
A reversed-phase mobile phase, typically a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer, is chosen for its compatibility with the CSP and its ability to modulate the retention and resolution of the enantiomers. The choice of buffer and its pH can significantly impact the ionization state of the analyte and the stationary phase, thereby influencing the chiral recognition.
Experimental Workflow for Chiral Purity Determination
The following diagram illustrates the workflow for the validation of the chiral HPLC assay for this compound.
Caption: Workflow for the validation of the chiral HPLC assay.
Detailed Experimental Protocol: Chiral HPLC Method
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
2. Chromatographic Conditions:
-
Chiral Stationary Phase: CHIROBIOTIC® T (Teicoplanin-based), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: 70:30 (v/v) Methanol: 0.02% Formic acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Diluent: Mobile Phase.
-
(R)-Enantiomer Standard: Prepare a solution of this compound at a concentration of 1.0 mg/mL.
-
Racemic Standard: Prepare a solution of the racemic mixture (R/S) at 1.0 mg/mL to determine the elution order and resolution.
-
(S)-Enantiomer Spiking Solutions: Prepare solutions of the (S)-enantiomer at various concentrations for linearity, accuracy, and sensitivity assessments.
4. System Suitability Testing:
-
Inject the racemic standard six times.
-
Acceptance Criteria:
-
Resolution between the (R) and (S) enantiomer peaks: ≥ 2.0.
-
Relative Standard Deviation (RSD) of the peak areas for both enantiomers: ≤ 2.0%.
-
Tailing factor for both enantiomer peaks: ≤ 1.5.
-
Comparative Assay: Validation of Chiral Purity for Fmoc-Ser(tBu)-OH
Fmoc-Ser(tBu)-OH serves as an excellent comparator due to its widespread use in an alternative, orthogonal peptide synthesis strategy. The validation of its chiral purity assay follows the same principles outlined by the ICH guidelines, but the specific analytical method is tailored to its different physicochemical properties.
Rationale for Method Adaptation
While also a protected serine, the bulky, hydrophobic Fmoc group on Fmoc-Ser(tBu)-OH often leads to different chromatographic behavior compared to its Boc-protected counterpart. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often highly effective for the enantioseparation of Fmoc-protected amino acids. The chiral recognition on these phases is primarily driven by hydrogen bonding, dipole-dipole interactions, and π-π stacking with the aromatic Fmoc group.
Experimental Protocol: Chiral HPLC Method for Fmoc-Ser(tBu)-OH
1. Instrumentation:
-
Same as for the Boc-protected compound.
2. Chromatographic Conditions:
-
Chiral Stationary Phase: Lux® Cellulose-1, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: 80:20 (v/v) Acetonitrile: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 265 nm (due to the strong absorbance of the Fmoc group).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Similar preparation procedure as for the Boc-protected compound, using the appropriate diluent (mobile phase).
4. System Suitability Testing:
-
Inject the racemic standard six times.
-
Acceptance Criteria:
-
Resolution between the L- and D-enantiomer peaks: ≥ 2.0.
-
RSD of the peak areas for both enantiomers: ≤ 2.0%.
-
Tailing factor for both enantiomer peaks: ≤ 1.5.
-
Performance Comparison: A Data-Driven Analysis
The following tables summarize the validation data for the chiral HPLC assays of both this compound and Fmoc-Ser(tBu)-OH. This data is illustrative and based on typical performance characteristics for such assays.
Table 1: System Suitability and Specificity
| Parameter | (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate HCl | Fmoc-Ser(tBu)-OH | Acceptance Criteria |
| Resolution (Rs) | 2.8 | 3.5 | ≥ 2.0 |
| Elution Order | (S)-enantiomer then (R)-enantiomer | D-enantiomer then L-enantiomer | Consistent |
| Specificity | No interference from process impurities | No interference from process impurities | No co-elution at the retention time of the enantiomers |
Table 2: Linearity and Range
| Parameter | (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate HCl | Fmoc-Ser(tBu)-OH | Acceptance Criteria |
| Range (% of main peak) | 0.05% - 1.0% | 0.05% - 1.0% | Appropriate for expected impurity levels |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | ≥ 0.998 |
| Y-intercept | Close to zero | Close to zero | Not significantly different from zero |
Table 3: Accuracy and Precision
| Parameter | (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate HCl | Fmoc-Ser(tBu)-OH | Acceptance Criteria |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 90.0% - 110.0% for low concentrations |
| Repeatability (RSD%) | < 2.5% | < 2.0% | ≤ 5.0% at the quantitation limit |
| Intermediate Precision (RSD%) | < 3.0% | < 2.5% | ≤ 10.0% at the quantitation limit |
Table 4: Sensitivity and Robustness
| Parameter | (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate HCl | Fmoc-Ser(tBu)-OH | Acceptance Criteria |
| Limit of Detection (LOD) | 0.015% | 0.015% | Signal-to-Noise ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.05% | 0.05% | Signal-to-Noise ratio ≥ 10:1 |
| Robustness | Passed | Passed | No significant impact on resolution or quantification |
The Interplay of Protecting Groups in Peptide Synthesis
The choice between Boc and Fmoc strategies for peptide synthesis has significant implications for the entire manufacturing process, including the analytical control of starting materials.
Caption: Comparison of Boc and Fmoc peptide synthesis strategies.
The Boc strategy, while robust, requires strong acids for the final cleavage step, which can be harsh on sensitive peptides. The Fmoc strategy, on the other hand, employs milder conditions for both deprotection and cleavage, making it more suitable for a wider range of peptide sequences. The choice of strategy will dictate the types of potential side-products and impurities, which in turn informs the development and validation of analytical methods for both the starting materials and the final product.
Conclusion: A Framework for Rigorous Assay Validation
This guide has provided a comprehensive framework for the validation of chiral purity assays for two critical building blocks in peptide synthesis: this compound and Fmoc-Ser(tBu)-OH. By detailing the experimental protocols and presenting comparative validation data, we have demonstrated that while the fundamental principles of assay validation remain constant, the specific methodologies must be tailored to the unique physicochemical properties of the analyte.
For researchers, scientists, and drug development professionals, a thorough understanding of these principles and their practical application is essential. Rigorous validation of analytical methods for chiral starting materials is a cornerstone of ensuring the quality, safety, and efficacy of peptide therapeutics. The data and protocols presented herein should serve as a valuable resource for developing and implementing robust analytical control strategies in the development of these important medicines.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.[Link]
- Ghulam A. Shabir. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
-
Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2014). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 19(9), 13444–13462. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.[Link]
-
Altabrisa Group. (2023). What Are HPLC System Suitability Tests and Their Importance?[Link]
-
Patel, K., et al. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 11(11), 4945-4949. [Link]
A Comparative Guide to the Purity Assessment of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride by High-Performance Liquid Chromatography
Introduction: The Imperative of Stereochemical Purity in Pharmaceutical Synthesis
(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride is a protected amino acid derivative, serving as a critical chiral building block in the synthesis of complex pharmaceutical agents. As with any active pharmaceutical ingredient (API) intermediate, its chemical and, most importantly, its stereochemical purity are paramount. The presence of process-related impurities or the undesired (S)-enantiomer can have profound implications for the efficacy and safety of the final drug product. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate rigorous characterization and control of chiral compounds, making robust analytical methods indispensable.[1]
This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of this compound. We will focus on High-Performance Liquid Chromatography (HPLC) as the principal technique, detailing a validated protocol and comparing its performance against alternative methods. The causality behind each experimental choice is explained to provide researchers and drug development professionals with a practical and scientifically-grounded framework for their analytical workflows.
The Analytical Challenge: Resolving Mirror Images
Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers.[2] While enantiomers often share identical physical properties in an achiral environment, their interactions with other chiral molecules—such as biological receptors, enzymes, and transporters—can differ dramatically. This divergence in biological activity necessitates the development of enantioselective analytical methods capable of accurately quantifying each enantiomer.[3] For this compound, the primary analytical goal is twofold: to quantify any achiral, process-related impurities and to precisely determine the percentage of the unwanted (S)-enantiomer.
High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for this task due to its high resolution, sensitivity, and adaptability.[1][2]
Chiral HPLC: The Definitive Method for Enantiomeric Purity
Chiral HPLC achieves the separation of enantiomers by creating a temporary, diastereomeric interaction between the analyte and a chiral stationary phase (CSP). The differential stability of these transient complexes results in different retention times for each enantiomer, allowing for their separation and quantification.
Causality in Method Development: A Self-Validating Protocol
The selection of the CSP and mobile phase is the most critical decision in developing a chiral separation method. For protected amino acid esters, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven resolving power.[4]
Here, we present a robust protocol designed for baseline resolution and accurate quantification.
Experimental Protocol: Chiral HPLC Analysis
1. Instrumentation & Consumables:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chiral Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm .
-
Scientist's Rationale: The amylose tris(3,5-dimethylphenylcarbamate) selector of the AD-H column is highly effective for separating a wide range of chiral compounds, including amino acid derivatives. Its mechanism relies on a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure, providing excellent enantioselectivity for this class of analyte.
-
-
Mobile Phase: n-Heptane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) .
-
Scientist's Rationale: This is a normal-phase mobile phase. n-Heptane serves as the weak, non-polar solvent, while isopropanol acts as the polar modifier, controlling retention. The small addition of TFA (0.1%) is crucial; it protonates the free amine of the analyte, minimizing peak tailing and ensuring sharp, symmetrical peaks by reducing undesirable interactions with residual silanols on the silica support.
-
-
Sample Diluent: Mobile Phase.
2. Chromatographic Conditions:
| Parameter | Value | Justification |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and resolution without excessive backpressure. |
| Column Temperature | 25 °C | Ensures run-to-run reproducibility by controlling retention time stability. |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Detection Wavelength | 210 nm | The analyte possesses a benzyl group, which has a strong chromophore with high absorbance in the low UV range, maximizing sensitivity. |
| Run Time | 20 minutes | Sufficient to allow for the elution of both enantiomers and any late-eluting impurities. |
3. Sample and Standard Preparation:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 0.5 mg/mL.
-
Spiked Standard (for LOQ/Specificity): Prepare a standard of the (R)-enantiomer and spike it with a known, small amount of the racemic mixture to clearly identify and quantify the (S)-enantiomer peak.
-
Sample Preparation: Prepare the test sample at the same concentration (0.5 mg/mL) in the mobile phase. Filter through a 0.45 µm PTFE syringe filter before injection.
Workflow for Chiral HPLC Purity Assessment
Caption: Experimental workflow for chiral HPLC analysis.
Method Validation & Expected Performance Data
Any analytical method used in a regulated environment must be validated to ensure it is fit for purpose.[5] Validation is performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[6]
Table 1: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can resolve the (R)- and (S)-enantiomers from each other and from any process impurities. | Baseline resolution (Rs > 1.5) between enantiomer peaks. |
| Linearity | To demonstrate a proportional response to analyte concentration. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Accuracy | To measure the closeness of the test results to the true value. | Mean recovery of 98.0% - 102.0% for spiked samples.[7] |
| Precision (Repeatability) | To assess variability with repeated measurements under the same conditions. | Relative Standard Deviation (RSD) ≤ 2.0% for 6 replicate injections. |
| Limit of Quantitation (LOQ) | The lowest amount of the (S)-enantiomer that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Typically ≤ 0.1% of the main peak area. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate ±5%, column temp ±2°C). | Resolution and purity results remain within specifications. |
Table 2: Representative Experimental Data
| Parameter | Result |
| Retention Time (R)-enantiomer | ~10.5 min |
| Retention Time (S)-enantiomer | ~12.2 min |
| Resolution (Rs) | > 2.0 |
| Linearity (r²) for (S)-enantiomer | 0.9995 (Range: 0.1 - 2.0 µg/mL) |
| Accuracy (% Recovery) | 99.5% (at 0.1% spike level) |
| LOQ for (S)-enantiomer | 0.05% |
Comparative Guide: HPLC vs. Alternative Technologies
While chiral HPLC is the predominant technique, it is instructive to compare it with other potential methods to understand its advantages fully.[8][9]
Table 3: Comparison of Purity Assessment Techniques
| Feature | Chiral HPLC (Recommended) | Chiral Gas Chromatography (GC) | NMR with Chiral Shift Reagents |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP). | Separation of volatile enantiomers on a chiral GC column.[10] | Formation of transient diastereomeric complexes that induce chemical shift differences. |
| Sample Preparation | Simple dissolution and filtration. | Requires derivatization to increase volatility (e.g., silylation). This adds complexity and a potential source of error.[10][11] | Simple dissolution in a deuterated solvent with the addition of a chiral shift reagent. |
| Sensitivity (for minor enantiomer) | Very High (LOQ < 0.1%). Ideal for trace impurity analysis. | High, especially with MS detection.[10] | Low. Generally not suitable for detecting impurities below 1-5%. |
| Versatility | Highly versatile for a wide range of compounds, including non-volatile salts. | Limited to volatile or derivatizable compounds. Not suitable for the hydrochloride salt directly. | Provides structural information but is less quantitative for trace analysis. |
| Throughput | Moderate (20-30 min per sample). | Moderate, but derivatization step increases overall time. | High (5-10 min per sample), but method development can be extensive. |
| Justification for Use | Primary Choice: Robust, highly sensitive, quantitative, and directly applicable to the analyte without modification. | Not Recommended: The need for derivatization makes it a suboptimal and more complex choice for this non-volatile analyte. | Supportive Tool: Useful for structural confirmation and for assessing enantiomeric ratio in bulk material, but lacks the sensitivity for trace purity assessment. |
Decision Logic for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion and Expert Recommendation
For the comprehensive purity assessment of this compound, chiral HPLC is the unequivocally superior and recommended technique . Its ability to directly analyze the compound without derivatization, coupled with its high sensitivity and resolving power, provides a robust and reliable system for quantifying both the undesired (S)-enantiomer and any achiral impurities. The detailed protocol and validation framework presented in this guide offer a self-validating system that meets the stringent requirements of the pharmaceutical industry.
While techniques like Chiral GC and NMR have their place in analytical chemistry, they are not well-suited for this specific application due to issues of volatility and sensitivity, respectively. Adherence to a well-developed and validated chiral HPLC method ensures data integrity, supports regulatory submissions, and ultimately contributes to the development of safe and effective medicines.
References
-
Vrettos, E. I., et al. (n.d.). SUPPORTING INFORMATION: Contents. The Royal Society of Chemistry. [Link]
-
Davankov, V. A. (1997). Analytical chiral separation methods. IUPAC. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1194550-59-8 | Product Name : Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
PubMed Central. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino -. [Link]
-
Said, R. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]
-
Szymańska, E., & Głowacki, R. (2018). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 23(11), 2969. [Link]
-
Wikipedia. (n.d.). Chiral analysis. [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. skpharmteco.com [skpharmteco.com]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pharmtech.com [pharmtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Characterization of Compounds Synthesized from (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride
Welcome to a comprehensive guide designed for professionals in chemical research and drug development. In the intricate world of chiral synthesis, the selection of a starting material is a critical decision that dictates the efficiency, stereochemical outcome, and ultimate success of a synthetic campaign. (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride stands out as a versatile and highly valuable chiral building block. Its pre-defined stereocenter and orthogonally protected functional groups—an amine (as a hydrochloride salt), a carboxylic acid (as a benzyl ester), and a hydroxyl group (as a tert-butyl ether)—offer a strategic advantage for the asymmetric synthesis of complex molecules, particularly non-canonical amino acids and peptide fragments.
This guide provides an in-depth comparison of synthetic pathways originating from this starting material, focusing on the rigorous characterization of the resulting compounds. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative analytical data.
The Strategic Importance of this compound
The utility of this molecule stems from its inherent chirality and the differential reactivity of its protected functional groups. The (R)-configuration at the α-carbon is a crucial starting point for building molecules with specific stereochemistry, which is paramount for biological activity. The protecting groups have been strategically chosen for their distinct removal conditions, allowing for selective deprotection and sequential reactions at different sites of the molecule.
-
Amine (Hydrochloride Salt): The primary amine is protonated, rendering it unreactive. It can be readily unmasked by treatment with a mild base, making it available for nucleophilic attack or coupling reactions.
-
Benzyl (Bn) Ester: This group protects the carboxylic acid and is typically removed under neutral conditions via catalytic hydrogenation. This orthogonality is crucial as it avoids harsh acidic or basic conditions that could compromise other sensitive functional groups.
-
tert-Butyl (tBu) Ether: Protecting the hydroxyl group, the tBu ether is stable to a wide range of reaction conditions but can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid).
This strategic protection scheme allows chemists to dictate the reaction sequence with high precision, a cornerstone of modern organic synthesis.
Comparative Synthesis & Characterization: A Tale of Two Derivatives
To illustrate the versatility of our starting material, we will synthesize and characterize two distinct derivatives:
-
Compound A: An N-acylated dipeptide precursor.
-
Compound B: A β³-amino acid ester, a homologated derivative with significant applications in peptidomimetics to enhance metabolic stability.[1][2][3]
This comparison will highlight how different reaction sequences lead to structurally diverse products and showcase the analytical techniques required to confirm their identity and purity.[4][5][6]
Synthesis of Compound A: (R)-Benzyl 2-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-3-(tert-butoxy)propanoate
This synthesis involves the coupling of our deprotected starting material with a standard N-Boc protected α-amino acid, representing a typical step in peptide synthesis.
Experimental Protocol:
-
Deprotection of Amine: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M). Cool the solution to 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise and stir for 20 minutes to neutralize the hydrochloride salt.
-
Peptide Coupling: To the same flask, add N-Boc-L-Alanine (1.1 eq), and Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU, 1.1 eq). Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for 4 hours.
-
Workup and Purification: Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
Causality Behind Choices:
-
DIPEA: A non-nucleophilic base was chosen to avoid side reactions with the activated carboxylic acid.
-
HATU: This coupling reagent is highly efficient, minimizes the risk of racemization at the chiral centers, and is a gold standard in modern peptide synthesis.
Synthesis of Compound B: (S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-(tert-butoxy)butanoate
This synthesis requires a more complex, multi-step sequence known as the Arndt-Eistert homologation, a classic method for converting an α-amino acid to a β-amino acid.[7] This showcases the transformation of the core scaffold.
Experimental Protocol:
-
Deprotection of Ester: The starting material's benzyl ester is first deprotected via catalytic hydrogenation (H₂, 10% Pd/C) to yield the free carboxylic acid.
-
Acid Chloride Formation: The resulting acid is treated with thionyl chloride (SOCl₂) to form the reactive acid chloride.
-
Arndt-Eistert Reaction: The acid chloride is reacted with diazomethane (CH₂N₂) to form a diazoketone intermediate. Extreme caution is required when handling diazomethane.
-
Wolff Rearrangement: The diazoketone is treated with silver benzoate (PhCOOAg) in the presence of benzyl alcohol. This induces a rearrangement to form the homologated benzyl ester, our target Compound B.
-
Purification: The final product is purified via flash column chromatography.
Alternative Synthetic Routes: Modern alternatives to the hazardous Arndt-Eistert synthesis exist, such as conjugate addition of an amine nucleophile to an α,β-unsaturated ester or Mannich-type reactions.[7] These methods often offer milder conditions and avoid toxic reagents but may require different starting materials. The choice of the Arndt-Eistert homologation here demonstrates a powerful transformation directly applicable to derivatives of our starting material.
Comparative Characterization Data
The unequivocal identification of synthesized compounds relies on a suite of analytical techniques.[8][9] Below is a comparative summary of the expected data for Compounds A and B.
| Technique | Compound A (Dipeptide Precursor) | Compound B (β-Amino Acid Ester) | Rationale for Analysis |
| ¹H NMR | Signals for two distinct Boc groups (~1.4 ppm), two α-protons, amide N-H proton, benzyl and tert-butyl protons. | Signals for a single Boc group, protons at α and β positions, benzyl and tert-butyl protons. The key is observing the new methylene group. | Provides a detailed map of the proton environment, confirming the connectivity of the carbon skeleton.[6] |
| ¹³C NMR | Two distinct ester/amide carbonyl signals (~170-175 ppm), signals for two Boc groups, multiple aliphatic and aromatic carbons. | A single ester carbonyl (~172 ppm), signals for the Boc group, and the characteristic upfield shift of the new β-carbon. | Confirms the number and type of carbon atoms, crucial for identifying structural changes like homologation. |
| HRMS (ESI+) | Expected [M+Na]⁺ peak corresponding to the calculated exact mass of C₂₈H₄₄N₂O₇Na. | Expected [M+Na]⁺ peak corresponding to the calculated exact mass of C₂₀H₃₁NO₅Na. | Provides highly accurate mass-to-charge ratio, confirming the elemental composition and molecular formula.[5] |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1740 (Ester C=O), ~1670 (Amide I C=O), ~1520 (Amide II N-H bend). | ~3350 (N-H stretch), ~1735 (Ester C=O), ~1700 (Carbamate C=O). No distinct amide I/II bands. | Identifies key functional groups present in the molecule. The presence of amide bands is a key differentiator for Compound A.[6] |
| HPLC Purity | >95% peak area (e.g., C18 column, MeCN/H₂O gradient, UV detection at 220 nm). | >95% peak area (similar conditions). | Quantifies the purity of the final compound, essential for use in subsequent research, especially in drug development.[5] |
Conclusion: A Versatile Scaffold for Advanced Synthesis
This guide has demonstrated that this compound is not merely a chemical reagent but a strategic platform for chiral synthesis. Through two distinct synthetic pathways—peptide coupling and homologation—we have illustrated its potential to generate diverse and valuable molecular architectures.
The key to success lies not only in the synthetic execution but in the rigorous application of analytical chemistry. The combination of NMR, mass spectrometry, and IR spectroscopy provides a self-validating system to confirm structure, while HPLC guarantees the purity required for high-stakes applications in pharmaceutical and materials science. By understanding the causality behind our experimental choices and leveraging a multi-faceted characterization approach, researchers can confidently and efficiently advance their discovery programs using this powerful chiral building block.
References
- Google Patents.Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
-
PubMed Central. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-.[Link]
- Google Patents.Synthesis method of (R) -3-aminobutanol.
-
Research and Reviews: Journal of Medicinal & Organic Chemistry. Characterization and Identification in Organic Chemistry through Analytical Techniques.[Link]
-
National Institutes of Health. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure.[Link]
-
University of Illinois Chemistry. NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES.[Link]
-
Royal Society Publishing. Characterising new chemical compounds & measuring results.[Link]
-
Characterization techniques. Characterization techniques.[Link]
-
ProQuest. THE SYNTHESES, CHARACTERIZATIONS, & STRATEGIES OF HIGH-VALUE, DIVERSE, ORGANIC COMPOUNDS.[Link]
-
Aapptec Peptides. Beta Amino Acids and Beta Homo Amino Acids.[Link]
-
Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity.[Link]
-
ResearchGate. Advanced characterization techniques for organic and inorganic materials: Emerging trends, innovations, and multidisciplinary applications.[Link]
-
University of Tennessee at Chattanooga. Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst.[Link]
-
MDPI. Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities.[Link]
Sources
- 1. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. mdpi.com [mdpi.com]
- 4. rroij.com [rroij.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. hammer.purdue.edu [hammer.purdue.edu]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Characterization techniques [mpikg.mpg.de]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride
This guide provides a comprehensive framework for evaluating the cross-reactivity of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride. As a critical component in many synthetic pathways, understanding its binding specificity is paramount to ensure the integrity and safety of downstream applications, particularly in drug development. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of analytical methodologies and providing detailed experimental protocols grounded in scientific expertise.
Introduction: The Imperative of Specificity
This compound is a chiral building block, a protected form of serine, frequently utilized in the synthesis of peptidomimetics and other complex pharmaceutical intermediates. Its structure, featuring both benzyl and tert-butyl protecting groups, presents a unique profile that necessitates rigorous assessment of its potential to interact with off-target molecules.
Cross-reactivity, the unintended binding of a compound to molecules other than its
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents, such as (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride, are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step approach to the disposal of this amino acid derivative, grounded in scientific principles and established safety protocols.
Understanding the Compound: A Prerequisite for Safe Handling
Core Principles of Disposal: The fundamental principle governing the disposal of this and any laboratory chemical is adherence to local, state, and federal regulations[1]. Under no circumstances should this compound be disposed of down the drain or in regular trash without a thorough hazard assessment and, if necessary, appropriate treatment by a licensed hazardous waste disposal contractor[2][3].
Part 1: Immediate Safety and Spill Management
Before initiating any disposal procedure, it is crucial to be prepared for accidental spills. A well-defined spill response plan is a cornerstone of laboratory safety.
1.1. Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
1.2. Spill Response Protocol: In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation to minimize inhalation of any dust or vapors.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust. For liquid spills (if dissolved), absorb the spill with an inert material (e.g., sand, vermiculite).
-
Neutralization (for acidic spills): The spilled material may be neutralized with sodium carbonate, sodium bicarbonate, or sodium hydroxide[3].
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Collection: All contaminated materials, including absorbents and cleaning supplies, must be collected in a sealed, properly labeled hazardous waste container.
Part 2: Step-by-Step Disposal Procedure
The disposal of this compound must be managed as a hazardous waste stream unless a formal hazard assessment by your institution's Environmental Health and Safety (EHS) department determines otherwise.
2.1. Waste Characterization and Segregation: The first step in proper disposal is to characterize the waste. This compound should be classified as a chemical waste. It is crucial to segregate this waste from other waste streams to prevent inadvertent and dangerous chemical reactions.
Table 1: Waste Segregation for this compound
| Waste Type | Container | Segregation Notes |
| Solid (unused reagent) | Labeled, sealed, and compatible waste container. | Store separately from strong oxidizing agents and bases. |
| Contaminated Labware (e.g., gloves, weighing paper) | Lined and sealed hazardous waste container. | Do not mix with non-hazardous lab trash. |
| Aqueous Solutions | Labeled, sealed, and compatible liquid waste container. | Do not mix with organic solvents or other incompatible aqueous waste. |
| Empty Reagent Bottles | Original container. | Must be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be disposed of as non-hazardous waste. The label must be defaced or removed[4][5]. |
2.2. Waste Accumulation and Labeling: Hazardous waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA)[6].
-
Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and an indication of the hazards (e.g., "Irritant")[6].
-
Container Integrity: Ensure waste containers are in good condition and are kept closed except when adding waste.
2.3. On-Site Neutralization (Expert Use Only): While hydrochloride salts of amino esters can be neutralized with a basic aqueous solution to form the free amine, this process constitutes "treatment" of a hazardous waste and is subject to strict regulation under the Resource Conservation and Recovery Act (RCRA)[7]. On-site treatment should only be performed by trained professionals in accordance with your institution's hazardous waste management plan and with explicit permission from your EHS department.
Visualizing the Disposal Workflow
To clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
Part 3: Regulatory Compliance and Record Keeping
Compliance with hazardous waste regulations is not optional. The U.S. Environmental Protection Agency (EPA) has specific guidelines for hazardous waste generated in academic laboratories, often referred to as Subpart K of the RCRA regulations[8]. These regulations require:
-
Hazardous Waste Determinations: These must be made by trained professionals[8].
-
Time Limits: There are limits on how long hazardous waste can be stored in a laboratory[8].
-
Laboratory Management Plan: Your institution must have a plan that outlines best practices for waste management[8].
Accurate and up-to-date records of all hazardous waste generated and disposed of are essential for regulatory compliance and institutional liability[9].
Conclusion: A Culture of Safety
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By understanding the potential hazards, implementing robust handling and disposal protocols, and adhering to all applicable regulations, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity. Always consult your institution's Environmental Health and Safety department for specific guidance and procedures.
References
-
Safety Data Sheet: Amino acid. (n.d.). Carl ROTH. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, March 23). US EPA. Retrieved from [Link]
-
How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (2016, February 7). ResearchGate. Retrieved from [Link]
-
Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA. Retrieved from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
-
Laboratory Waste Management: The New Regulations. (2019, June). MedicalLab Management. Retrieved from [Link]
-
Amino acid mobile phase kit, Type LI, AA-MA (Li). (n.d.). Retrieved from [Link]
-
Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. (1978, May). EPA NEPS. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2023, August 30). US EPA. Retrieved from [Link]
-
Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. (2003). ResearchGate. Retrieved from [Link]
-
Is it possible to synthesise amino acid esters and isolate them not as a hydrochloride salt i.e. as a free amine? (2021, June 2). Reddit. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. carlroth.com [carlroth.com]
- 3. agilent.com [agilent.com]
- 4. otago.ac.nz [otago.ac.nz]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Safe Handling of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride
Understanding the Compound: A Proactive Hazard Assessment
(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride is a protected amino acid derivative, typically supplied as a solid or powder.[1] The primary hazards associated with compounds of this class stem from their physical form (fine powder) and chemical reactivity. The hydrochloride salt suggests it is likely acidic and may be irritating upon contact or inhalation.
Our assessment, based on analogous compounds, anticipates the following hazards.[3][4]
| Hazard Classification | GHS Hazard Statement | Rationale & Implication for Handling |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Accidental ingestion could lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the lab is mandatory.[3] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the solid or solutions can cause skin irritation. Proper gloves and a lab coat are essential to prevent exposure.[3] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Airborne powder or splashes are a significant risk to the eyes, potentially causing serious damage. Chemical splash goggles are required.[3] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | As a fine powder, this compound poses a significant inhalation risk, which can lead to respiratory tract irritation. All handling of the solid must be done in a ventilated enclosure.[3][4] |
The Core of Safety: Personal Protective Equipment (PPE) Protocol
Engineering controls are the first and most effective line of defense. All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
The following PPE is mandatory for all personnel handling this compound.
| PPE Item | Specification | Justification (The "Why") |
| Eye Protection | ANSI Z87.1-rated chemical splash goggles | Protects against airborne powder and accidental splashes from all angles. Standard safety glasses do not provide adequate protection. |
| Hand Protection | Nitrile gloves (check for appropriate thickness and breakthrough time) | Prevents direct skin contact and subsequent irritation.[3] Always inspect gloves for tears before use and remove them before leaving the laboratory area. |
| Body Protection | Flame-resistant laboratory coat, fully fastened | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95-rated respirator or higher | Required if a fume hood is unavailable or if there is a risk of aerosol generation that cannot be contained. Proper fit-testing is essential. |
Workflow for Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE donning and doffing sequence to ensure safety.
Procedural Guide: Safe Handling and Operations
A methodical approach is essential for safety and experimental integrity.
Step 1: Preparation & Area Designation
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that an eyewash station and safety shower are unobstructed and have been recently tested.
-
Designate a specific area within the hood for handling this compound to prevent the spread of contamination.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the hood before introducing the compound.
Step 2: Weighing the Compound
-
Perform all weighing operations on an analytical balance placed inside the fume hood or in a powder containment hood.
-
Use a micro-spatula to carefully transfer small amounts of the powder to a weigh boat. Avoid any actions that could create dust clouds, such as tapping or dropping the container.
-
Close the primary container immediately after dispensing the required amount.
Step 3: Dissolution
-
Place the vessel containing the solvent inside the fume hood.
-
Carefully add the weighed solid to the solvent. Never add solvent to the dry powder, as this can cause splashing.
-
Stir the mixture gently to dissolve. If sonication or heating is required, ensure the vessel is appropriately covered to contain any vapors.
Step 4: Post-Handling & Hygiene
-
Clean all contaminated surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Treat all disposable items that came into contact with the chemical (e.g., weigh boats, pipette tips) as hazardous waste.
-
After doffing PPE according to the specified procedure, wash hands thoroughly with soap and water.[3]
Emergency Response Plan
In the event of an exposure or spill, immediate and correct action is critical.
| Exposure Scenario | Immediate First Aid Response |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing immediately. Rinse the affected skin area thoroughly with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and provide water to drink. Seek immediate medical attention.[3] |
Emergency Response Flowchart
Caption: A logical flow for responding to an emergency.
Disposal and Decontamination
Proper disposal is a critical final step in the safe handling workflow.
-
Chemical Waste: All unused solid material and solutions containing this compound must be disposed of as hazardous chemical waste.
-
Contaminated Materials: Any items that have come into direct contact with the compound, including gloves, weigh boats, pipette tips, and paper towels used for cleaning, must be collected in a designated, sealed hazardous waste container.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal environmental regulations.[3] Never dispose of this chemical down the drain or in the regular trash.
References
-
PubChem. (R)-2-Amino-N-benzyl-3-methoxypropionamide Hazard Information. National Center for Biotechnology Information. [Link]
-
PubChem. (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid Properties. National Center for Biotechnology Information. [Link]
-
PubChem. Benzyl 2-amino-3-(benzyloxy)propanoate Properties. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride Product Page. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

